Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) represents a significant class of C-nucleoside antitumor agents with a novel mechanism of action targeting purine nucleotide metabolism. First identified in the early 1980s, this investigational drug demonstrated marked preclinical activity against various tumor models including P388 and L1210 leukemias, and Lewis lung carcinoma [1]. The compound's unique structure as a thiazole C-nucleoside, where the thiazole ring is linked directly to the sugar moiety via a carbon-carbon bond, distinguishes it from conventional N-nucleosides and contributes to its specific mechanism of action. This compound emerged from systematic investigations of nucleoside analogs with potential anticancer properties, with early studies recognizing its schedule-dependent activity favoring frequent administration protocols [1].
The drug has undergone various stages of clinical investigation, particularly for hematological malignancies, with phase I/II trials demonstrating promising responses in patients with end-stage leukemia [2]. The fundamental biochemical insight driving this compound development revolves around the observation that IMP dehydrogenase activity becomes elevated in numerous cancer types, creating a therapeutic vulnerability that can be exploited through targeted inhibition of de novo guanylate biosynthesis [3]. This comprehensive technical review examines the molecular mechanisms, metabolic pathways, resistance patterns, and experimental approaches relevant to this compound's action for researchers and drug development professionals.
This compound functions as a prodrug that requires intracellular metabolic conversion to exert its antitumor effects. The transformation occurs through a well-characterized activation pathway:
The metabolic activation process can be visualized through the following pathway:
Figure 1: Metabolic Activation Pathway of this compound to Active Metabolite TAD
The critical activation step catalyzed by NAD pyrophosphorylase represents a potential bottleneck in this compound efficacy, as variations in this enzyme's activity significantly influence cellular sensitivity to the drug [2]. The synthesized TAD metabolite is resistant to degradation by NAD glycohydrolase, enhancing its intracellular persistence compared to natural dinucleotides [4]. This metabolic stability contributes to the prolonged inhibitory effects observed following this compound administration.
The primary molecular target of TAD is inosine monophosphate dehydrogenase (IMPDH, EC 1.1.1.205), which catalyzes the NAD⁺-dependent conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) [4] [3]. This reaction represents the first committed step in the de novo biosynthesis of guanine nucleotides, positioning IMPDH as a critical regulatory enzyme in purine metabolism. TAD functions as a potent competitive inhibitor with respect to NAD⁺ at the cofactor binding site of IMPDH, exhibiting exceptional binding affinity with a reported inhibition constant (Kᵢ) of approximately 0.2 μM [4]. This high-affinity interaction effectively blocks the enzyme's catalytic function, as reflected in the comparative kinetic parameters presented in Table 1.
Table 1: Kinetic Parameters of IMP Dehydrogenase Inhibition by TAD
| Parameter | NAD⁺ (Natural Cofactor) | TAD (Inhibitor) |
|---|---|---|
| Binding Affinity (Kₘ/Kᵢ) | 10-50 μM | 0.2 μM |
| Inhibition Mechanism | - | Competitive vs. NAD⁺ |
| Specificity | Universal cofactor | Selective for IMPDH |
| Enzyme Recovery | - | Requires new enzyme synthesis |
The potent inhibition of IMPDH triggers a cascade of metabolic consequences, primarily centered on the disruption of guanylate biosynthesis:
The central position of IMPDH in purine metabolism and the downstream effects of its inhibition are illustrated below:
Figure 2: IMP Dehydrogenase Inhibition and GTP Depletion Mechanism
The critical dependence of many tumor cells on elevated IMPDH activity—particularly the type II isoform which is frequently overexpressed in malignancies—creates a therapeutic window that this compound exploits through this targeted metabolic disruption [3]. The depletion of guanine nucleotides not only impairs essential anabolic processes but also initiates broader effects on cellular regulation and signaling.
The depletion of intracellular GTP pools resulting from IMPDH inhibition triggers profound changes in cellular gene expression and differentiation status:
This compound profoundly affects cellular signaling networks through multiple interconnected mechanisms:
The multifaceted impact of this compound on critical cellular signaling pathways is summarized in Table 2.
Table 2: Downstream Effects of this compound-Mediated IMPDH Inhibition
| Cellular Process | Effect | Functional Consequence |
|---|---|---|
| Oncogene Expression | Downregulation of ras, myc | Reduced malignant transformation |
| G-Protein Signaling | Impaired GTP binding & activation | Disrupted transmembrane signaling |
| Second Messenger Production | Decreased IP₃ concentration | Altered calcium mobilization & PKC activation |
| Cell Cycle Progression | Accumulation at S-phase | Inhibition of DNA synthesis & proliferation |
| Cellular Differentiation | Induced maturation of blast cells | Reduced self-renewal capacity |
The development of resistance represents a significant challenge in this compound therapy, with several well-characterized mechanisms emerging from studies in resistant leukemic cell lines:
The coordinated nature of these adaptations suggests resistant cells develop a reprogrammed purine metabolism that bypasses the dependency on IMPDH-mediated de novo synthesis while simultaneously limiting the activation and accumulation of the inhibitory metabolite. Interestingly, resistant cells typically maintain sensitivity to other antileukemic agents that do not share this compound's specific mechanism of action [2].
This compound demonstrates enhanced efficacy when combined with several other agents that target complementary pathways:
Substantial clinical investigation has identified several factors critical for optimizing this compound therapy:
The strategic combination of this compound with allopurinol creates a comprehensive suppression of guanylate synthesis through complementary mechanisms:
Figure 3: Synergistic Action of this compound with Allopurinol and Hypoxanthine
Research on this compound mechanism and efficacy has employed several specialized methodological approaches:
Recent medicinal chemistry efforts have focused on developing this compound analogues with improved properties:
Table 3: Experimental Assays for Studying this compound Action
| Assay Type | Methodology | Key Parameters Measured |
|---|---|---|
| Enzyme Inhibition | Radiometric IMPDH activity assay | Kᵢ, IC₅₀, inhibition mechanism |
| Metabolite Quantification | Ion-exchange HPLC with UV detection | TAD concentrations, nucleotide pools |
| Cell Proliferation | MTT assay, clonogenic survival | IC₅₀, synergism indices |
| Molecular Analysis | Western blotting, flow cytometry | Oncogene expression, apoptosis, cell cycle |
| Drug Combination Studies | Isobologram analysis | Combination indices, synergistic concentrations |
This compound represents a pioneering example of targeted cancer metabolism therapy, with its well-elucidated mechanism centering on IMP dehydrogenase inhibition through its active metabolite TAD. The drug's multifaceted effects—including GTP depletion, oncogene downregulation, signal transduction disruption, and cellular differentiation induction—provide a compelling template for metabolic intervention in malignancy.
The anti-tumor activity of tiazofurin stems from its intracellular conversion to an active metabolite that inhibits IMPDH, the rate-limiting enzyme for de novo GTP synthesis. The process is summarized below.
Figure 1: this compound is metabolized to TAD, which inhibits IMPDH at the NAD+ binding site, thereby blocking GTP production and impacting cancer cell survival.
The tables below summarize key quantitative data on the enzyme kinetics and inhibitory profile of this compound and TAD.
Table 1: Kinetic Parameters of IMP Dehydrogenase in Human Leukemic Cells [1]
| Parameter | Substrate | Value |
|---|---|---|
| Kₘ Value | IMP | 22.7 µM |
| Kₘ Value | NAD⁺ | 44.0 µM |
| Activity in Leukemic Cells | --- | 33.4 ± 0.1 nmol/h/mg protein |
| Activity in Normal Leukocytes | --- | 3.1 ± 0.5 nmol/h/mg protein |
Table 2: Inhibitory Profile of TAD against IMPDH [1] [4]
| Inhibitor | Enzyme Source | Inhibition Constant (Kᵢ) | Comparison to Natural Ligands |
|---|---|---|---|
| TAD | Human Leukemic Cell IMPDH | 0.1 µM | 3 orders of magnitude higher affinity than NADH (Kᵢ = 150 µM) [1] |
| TAD | Rat Hepatoma IMPDH | 0.13 µM | Markedly lower Kᵢ than XMP (136 µM) and NADH (210 µM) [4] |
Here are the core methodologies used in the cited literature to study this compound's effects.
1. IMPDH Activity Assay in Cell Extracts This protocol is used to measure baseline IMPDH activity and its inhibition by this compound or TAD [1] [5].
2. In Vitro Cell Proliferation and Viability Assays These assays evaluate the cellular consequences of IMPDH inhibition [6].
This compound has demonstrated the most promise in the treatment of hematological malignancies.
Despite its targeted mechanism, the development of this compound as a broad anticancer drug has faced hurdles.
This compound is an anticancer prodrug that exerts its effect through its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD) [1]. TAD is a potent inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) [1] [2].
The following table summarizes key quantitative findings from preclinical and clinical studies on this compound:
| Parameter | Experimental Context | Value | Citation |
|---|---|---|---|
| Ki (TAD) | Human leukemic cell IMPDH | 0.1 μM | [1] |
| Ki (NADH) | Human leukemic cell IMPDH | 150 μM | [1] |
| IMPDH Activity | Human leukemic cell extracts | 33.4 ± 0.1 nmol/h/mg protein | [1] |
| IMPDH Activity | Normal human leukocytes | 3.1 ± 0.5 nmol/h/mg protein | [1] |
| Km (IMP) | Human leukemic cell IMPDH | 22.7 μM | [1] |
| Km (NAD+) | Human leukemic cell IMPDH | 44.0 μM | [1] |
Key experimental observations and methodologies include:
This compound's development highlights both the promise and challenges of targeting IMPDH for cancer therapy.
Monitoring intracellular TAD levels is crucial for assessing the drug's efficacy and understanding resistance mechanisms. The following table summarizes quantitative data on TAD concentrations in human leukemic cells, as determined by a validated high-performance liquid chromatography (HPLC) method [1].
Table 1: TAD Concentrations in Mononuclear Cells of a Leukemic Patient
| This compound Dose | Time Post-Dose | TAD Concentration (μM) |
|---|---|---|
| 2200 mg/m² (12.7 mM) | 2 hours | 23.1 |
| 6 hours | 13.6 | |
| 24 hours | 0.8 | |
| 3300 mg/m² (21.1 mM) | 2 hours | 42.8 |
| 6 hours | 26.1 | |
| 24 hours | 1.4 |
Source: Adapted from Biochemical Pharmacology, 1991 [1].
The data demonstrates a clear dose-dependent and time-dependent relationship in TAD formation and clearance, which is vital for designing effective dosing regimens.
This protocol is adapted from the method used to generate the data in Table 1, which allows for the precise quantification of TAD and other nucleotides from biological samples [1].
1. Cell Lysis and Nucleotide Extraction:
2. HPLC Analysis:
3. Quantification and Validation:
A significant mechanism of resistance to this compound involves the enzymatic cleavage of TAD. Research has focused on developing hydrolytically resistant analogs to combat this [2].
Table 2: this compound Metabolite and Key Analog
| Compound | Relationship to this compound | Key Characteristic | Reported Outcome |
|---|---|---|---|
| TAD (Thiazole-4-carboxamide adenine dinucleotide) | Active metabolite | NAD analogue; inhibits IMPDH | Therapeutic activity in end-stage leukemias |
| β-CH₂-TAD | Synthetic analog | Phosphate oxygen replaced with methylene group; resistant to phosphodiesterase cleavage | Potent IMPDH inhibitor; effective against TAD-resistant tumor variants |
The core mechanism of this compound—depleting guanine nucleotides—can be leveraged to enhance the efficacy of other nucleoside analogs, a strategy known as "biochemically directed therapy" [3].
Figure 2: this compound combination strategy to enhance nucleoside analog efficacy.
The strategy illustrated above has been experimentally validated. For example, pre-treatment with this compound (500 μM for 3 hours) enhanced the formation of 3-deazaGTP from 3-deazaguanosine and increased the 3-deazaGTP/GTP ratio by 5-10 fold in cancer cells [3].
While the core metabolism of this compound is well-established, recent research continues to uncover new layers of regulation:
| Parameter | 1-Hour Infusion (Leukemia Patients) [1] | 10-Minute Bolus (Solid Tumors) [1] | Surgical Patients (CNS) [2] |
|---|---|---|---|
| Doses Studied | 1,100, 2,200, and 3,300 mg/m² | Same doses as 1-hour infusion | 500-2,700 mg/m² |
| Peak Plasma Concentration | 245, 441, and 736 µM (dose-dependent) | Approximately twice that of the 1-hour infusion | Not specified |
| Elimination Half-Life (Alpha) | 0.5 hours | Not specified | Rapid |
| Elimination Half-Life (Beta) | 6.2 hours | Not specified | Consistent with a two-compartment model |
| Area Under Curve (AUC) | 52% of continuous infusion | Higher than 1-hour infusion | Not specified |
| Primary Elimination Route | Urine (renal tubular secretion likely) [2] | Urine | Urine (similar to other groups) |
| Key Toxicity Correlation | Lower incidence and severity of side effects | Serious side effects (neurotoxicity, pleuropericarditis) | High AUC and low plasma clearance linked to toxicity |
This compound exerts its antitumor effect through a well-defined biochemical pathway, illustrated below.
Diagram of this compound's mechanism of action leading to oncogene downregulation.
The core mechanism involves several key steps [3] [4]:
ras and myc, induces differentiation of leukemic blast cells, and impairs oncogenic signaling.The clinical and experimental data are derived from several key methodologies.
This protocol can be used to correlate drug exposure with biochemical effect, either in vitro or in vivo.
The clinical application of this compound involves specific regimens and combination strategies to enhance efficacy and manage side effects.
Research indicates this compound shows additivity or synergism with other agents, which can be a basis for combination therapy development [3]:
Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is an intriguing C-nucleoside analog that represents a significant milestone in targeted cancer therapy. First synthesized as part of a series of potential antiviral compounds, its remarkable antitumor activity was discovered during screening studies conducted by the National Cancer Institute, which revealed exceptional efficacy against subcutaneous Lewis lung carcinoma—a transplantable tumor notoriously resistant to most conventional chemotherapeutic agents [1]. This discovery propelled this compound into clinical development as an antineoplastic agent, with its unique mechanism of action focusing on selective inhibition of nucleotide metabolism in cancer cells. The drug has demonstrated particular promise in the treatment of end-stage leukemia, with clinical trials showing response rates of approximately 50% in this challenging patient population [2].
The significance of this compound in the oncological landscape stems from its novel biochemical strategy that differs fundamentally from traditional cytotoxic agents. Rather than non-specifically targeting DNA replication, this compound undergoes sophisticated intracellular metabolism to become an analog of nicotinamide adenine dinucleotide (NAD), thereby selectively inhibiting a critical enzyme in guanylate biosynthesis [3]. This targeted approach represents an early example of metabolite-mediated therapy in oncology, positioning this compound as a prototype for precision cancer therapeutics. Its mechanism illustrates the importance of understanding cancer cell biochemistry for rational drug design, establishing a foundation for subsequent targeted therapies that have emerged in recent decades.
The anticancer activity of this compound depends entirely on its intracellular conversion to an active metabolite. The drug enters cells through nucleoside transport systems and undergoes a series of enzymatic transformations that ultimately yield This compound adenine dinucleotide (TAD), which closely resembles the natural cofactor NAD [4] [3]. This conversion is catalyzed by NAD pyrophosphorylase, with the resulting TAD metabolite functioning as a potent competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) with respect to NAD [3]. IMPDH catalyzes the critical conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP)—the rate-limiting step in de novo guanylate synthesis that represents a pivotal branch point in purine nucleotide metabolism [4].
The inhibition of IMPDH by TAD sets in motion a cascade of biochemical consequences that ultimately mediate the drug's cytotoxic effects. IMPDH inhibition triggers profound depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for numerous cellular processes including RNA synthesis, protein synthesis, and cell proliferation [4] [1]. The specificity of this effect for cancer cells derives from their typically increased reliance on de novo purine synthesis rather than salvage pathways, coupled with their heightened requirements for nucleotide precursors to support rapid division. The critical relationship between TAD accumulation and cytotoxicity has been firmly established in human lung cancer cell lines, where sensitive lines accumulated TAD concentrations approximately 10-fold higher than resistant lines [4].
Beyond its primary mechanism of GTP depletion, this compound administration produces several secondary biochemical effects that contribute to its antineoplastic activity. Research has revealed that this compound treatment can down-regulate oncogene expression, particularly affecting the c-Ki-ras oncogene in K562 erythroleukemic cells [2]. This finding suggests that part of this compound's activity may stem from interference with critical signaling pathways driving malignant transformation and progression. Additionally, studies have demonstrated that this compound can induce differentiation of leukemic cells in the bone marrow, representing a non-cytotoxic mechanism for restoring normal hematopoietic function [2].
Recent investigations have uncovered yet another dimension of this compound's activity—immunomodulatory effects mediated through altered expression of surface adhesion molecules. Treatment of K562 leukemia cells with this compound resulted in down-modulation of ICAM-1 (intercellular adhesion molecule-1) expression, impairing natural killer (NK) cell adhesion and cytotoxic activity against these target cells [5]. This effect was completely reversible with guanosine supplementation, confirming its dependence on guanylate metabolism, and suggests that this compound might influence tumor cell interactions with the host immune system—a property that could have significant implications for its clinical application, particularly in the context of combination immunotherapy approaches [5].
The following diagram illustrates the complete metabolic activation pathway and mechanism of action of this compound:
Figure 1: this compound Metabolic Activation Pathway and Mechanism of Action. This compound undergoes intracellular conversion to its active metabolite TAD, which potently inhibits IMP dehydrogenase (IMPDH), thereby blocking de novo GTP synthesis and cellular proliferation.
This compound has demonstrated particularly promising activity in the treatment of hematologic malignancies, especially in patients with end-stage leukemia who have exhausted conventional treatment options. Clinical administration typically involves daily intravenous infusions administered over 60 minutes using an infusion pump for 10-15 consecutive days, with this schedule demonstrating improved toxicity profiles compared to bolus administration [2]. In this challenging patient population, this compound monotherapy has achieved response rates of approximately 50%, with remission durations ranging from 1 to 10 months depending on disease characteristics and prior treatment history [2]. These responses have encompassed a spectrum from antileukemic effects and hematologic improvement to complete responses and complete remissions, with total survival among responding patients extending from approximately 1 to 15 months—a significant outcome in this heavily pretreated cohort.
Dosing in clinical applications has evolved toward a more personalized approach based on biochemical and hematological monitoring rather than rigid dose escalation protocols. Studies have indicated that doses between 2,200 to 4,400 mg/m² are typically sufficient to induce therapeutic responses without excessive toxicity [2]. This refined dosing strategy represents an early example of precision oncology, where drug administration is guided by pharmacodynamic markers rather than solely by maximum tolerated dose considerations. The ability to monitor IMP dehydrogenase activity and TAD concentrations in blast cells during therapy provides clinicians with valuable biochemical parameters for treatment optimization, allowing for dose adjustments based on individual patient metabolism and target engagement [2].
Beyond hematologic malignancies, this compound has exhibited notable preclinical activity against various solid tumor models. The drug's initial development was prompted by its remarkable efficacy against the Lewis lung carcinoma model, a notoriously treatment-resistant tumor where this compound administration produced cures over a broad range of doses [1]. In human lung cancer cell lines, this compound sensitivity has been closely correlated with the extent of TAD accumulation, which in turn is regulated by the balance between anabolic and catabolic enzymes [4]. Three distinct patterns of sensitivity have been observed at pharmacologically achievable concentrations (100 μM), with "sensitive" cell lines demonstrating less than 1.5% colony survival, while "resistant" lines maintained greater than 50% survival [4].
The differential sensitivity observed across various cancer types appears to depend largely on the molecular machinery responsible for this compound activation and degradation. Sensitive cell lines typically exhibit higher specific activities of NAD pyrophosphorylase (the enzyme required for TAD synthesis), significantly lower levels of the phosphodiesterase that degrades TAD, more substantial inhibition of the target enzyme IMP dehydrogenase, and greater depression of guanosine nucleotide pools following drug exposure [4]. Interestingly, basal levels of IMP dehydrogenase and purine nucleotides do not consistently correlate with treatment responsiveness, highlighting the complexity of predicting sensitivity based on single parameters and emphasizing the need for comprehensive metabolic profiling in treatment selection [4].
Table 1: Clinical Applications and Efficacy of this compound in Cancer Therapy
| Application | Dosing Regimen | Response Rate | Response Duration | Key Monitoring Parameters |
|---|---|---|---|---|
| End-stage Leukemia | 2,200-4,400 mg/m² daily × 10-15 days | ~50% | 1-10 months | IMPDH activity, GTP & TAD concentrations in blast cells |
| Lung Cancer (Preclinical) | 100 μM (pharmacologically achievable) | <1.5% colony survival in sensitive lines | Variable | TAD accumulation, NAD pyrophosphorylase activity |
| Refractory AML | Individualized based on biochemical monitoring | Hematologic improvement to complete response | 1-15 months survival in responders | Plasma hypoxanthine, blast cell biochemistry |
Resistance to this compound represents a significant challenge in clinical application and emerges through several distinct biochemical mechanisms. The primary determinant of sensitivity appears to be the intracellular concentration of the active metabolite TAD, which is governed by the balance between its synthesis and degradation [4]. Resistant cell lines consistently demonstrate markedly reduced TAD accumulation—approximately 10-fold lower than sensitive lines—due to either diminished anabolic capacity or enhanced catabolic breakdown [4]. This impaired TAD accumulation may result from decreased activity of NAD pyrophosphorylase, the enzyme responsible for the final step in TAD synthesis, or from elevated activity of specific phosphodiesterases that catalyze TAD degradation [4] [1].
Additional resistance mechanisms involve alterations in the salvage pathway utilization that enable cancer cells to bypass the metabolic blockade imposed by this compound. Some resistant cells demonstrate increased reliance on guanine salvage pathways mediated by guanine phosphoribosyltransferase, allowing them to maintain intracellular GTP pools despite effective IMP dehydrogenase inhibition [2]. This adaptation highlights the metabolic flexibility of cancer cells and their ability to activate alternative biochemical routes when de novo synthesis pathways are compromised. Furthermore, investigations have identified adenosine kinase deficiency in certain resistant lymphoblasts, suggesting that impaired initial phosphorylation of this compound may represent another mechanism of resistance, though this appears to be less common than alterations in TAD metabolism [1].
Several sophisticated approaches have been developed to circumvent resistance and enhance the efficacy of this compound. The most clinically advanced strategy involves combination therapy with allopurinol, which was originally administered to prevent hyperuricemia but was subsequently found to have synergistic activity [2]. Allopurinol treatment markedly increases plasma hypoxanthine concentrations, which competitively inhibits guanine phosphoribosyltransferase—the key enzyme in the guanine salvage pathway [2]. This inhibition prevents resistant cells from bypassing the IMP dehydrogenase blockade, effectively creating a dual metabolic attack that simultaneously inhibits de novo synthesis and salvage pathways for guanylate production.
Additional combination strategies have emerged from preclinical studies demonstrating synergy with differentiating agents. In HL-60 promyelocytic leukemia cells, this compound has shown synergistic activity when combined with retinoic acid, which itself promotes differentiation and down-regulates the myc oncogene [2]. This approach represents a multimodal strategy that simultaneously targets metabolic pathways and differentiation induction, potentially addressing both the proliferative and differentiation-blockade aspects of leukemia. Similarly, the observation that guanosine supplementation can reverse both the biochemical and differentiation-inducing effects of this compound suggests that modulation of guanylate pools might provide another avenue for therapeutic intervention, though this approach requires careful management to avoid completely counteracting the drug's antineoplastic effects [5].
Table 2: Resistance Mechanisms to this compound and Corresponding Overcoming Strategies
| Resistance Mechanism | Biochemical Consequence | Overcoming Strategy | Proposed Intervention |
|---|---|---|---|
| Reduced TAD Accumulation | Decreased active metabolite formation | Combination with salvage pathway inhibitors | Allopurinol to increase hypoxanthine and inhibit guanine salvage |
| Enhanced TAD Degradation | Increased breakdown of active metabolite | Development of phosphodiesterase inhibitors | Novel compounds targeting TAD-specific phosphodiesterase |
| Increased Guanine Salvage | Bypass of IMPDH blockade | Dual pathway inhibition | Allopurinol (100 mg every 4-6 hours) to maintain high hypoxanthine |
| Oncogene Overexpression | Sustained proliferation signaling | Combination with differentiation agents | Retinoic acid for synergistic differentiation induction |
Comprehensive investigation of this compound metabolism requires sophisticated analytical techniques to quantify both the parent compound and its metabolites in biological samples. The foundational protocol involves incubation of cancer cell lines with tritiated this compound at concentrations ranging from 0.5 to 100 μM for varying durations (typically 6 hours for short-term and 14 days for protracted exposure) followed by extraction and separation of metabolites using high-performance liquid chromatography (HPLC) with radiometric detection [4]. This approach enables precise quantification of TAD accumulation, which has been identified as the single most predictive determinant of cellular responsiveness to this compound [4]. For clinical applications, monitoring TAD concentrations in leukemic blast cells during therapy provides crucial pharmacodynamic data to guide dose optimization and assess target engagement.
Measurement of the enzymatic activities responsible for this compound activation and degradation represents another critical component of metabolic analysis. NAD pyrophosphorylase activity can be determined by monitoring the conversion of this compound monophosphate to TAD in cell lysates, with reaction products quantified using HPLC separation [4]. Conversely, the phosphodiesterase activity that degrades TAD can be assayed by incubating cell extracts with synthetic TAD and measuring its disappearance over time using similar analytical methods [4]. These enzymatic assays have revealed that sensitive cell lines typically exhibit higher NAD pyrophosphorylase activities and lower phosphodiesterase activities compared to resistant lines, establishing the biochemical basis for the differential TAD accumulation observed across cell types [4].
Evaluation of this compound's antitumor activity employs standardized in vitro cytotoxicity assays, with the colony survival assay representing the gold standard for determining long-term effects on proliferative capacity. In this protocol, cells are exposed to this compound for defined periods before plating in drug-free medium and allowing to form colonies over 10-14 days [4]. Colonies are then stained and counted, with survival expressed as a percentage of untreated controls. At pharmacologically achievable concentrations (100 μM), sensitive human lung cancer cell lines demonstrate less than 1.5% colony survival, while resistant lines maintain greater than 50% survival [4]. For more rapid assessment, the MTT assay provides a measure of metabolic activity and cell viability following drug exposure, though this method may not accurately reflect long-term clonogenic capacity.
Analysis of the biochemical consequences of this compound exposure involves measurement of IMP dehydrogenase activity and guanine nucleotide pools in treated cells. IMP dehydrogenase activity can be determined by monitoring the conversion of [14C]IMP to [14C]XMP in cell extracts, with inhibition calculated as the percentage reduction in activity compared to untreated controls [4]. For nucleotide pool analysis, cells are extracted with perchloric acid, and the neutralized extracts are subjected to anion-exchange chromatography with UV detection to quantify ATP, GTP, and other nucleotides [4]. Sensitive cell lines typically demonstrate more profound inhibition of IMP dehydrogenase and greater depression of GTP pools following this compound exposure, confirming the mechanistic relationship between enzyme inhibition, nucleotide depletion, and cytotoxic effects [4].
The following diagram illustrates the key experimental workflows for investigating this compound mechanisms and effects:
Figure 2: Experimental Workflow for this compound Mechanism and Efficacy Studies. Key methodological approaches include metabolite analysis, enzyme activity assays, cytotoxicity assessment, and nucleotide pool measurement to comprehensively evaluate this compound's effects.
The future clinical development of this compound lies predominantly in rational combination strategies that address its mechanisms of action and resistance. The most well-established approach combines this compound with allopurinol, which produces synergistic activity through a sophisticated biochemical mechanism rather than simply managing hyperuricemia [2]. As previously discussed, allopurinol increases plasma hypoxanthine levels, which competitively inhibits guanine phosphoribosyltransferase and blocks guanine salvage in blast cells [2]. To maintain consistently elevated hypoxanthine concentrations, allopurinol administration (100 mg) at 4- to 6-hour intervals is recommended, creating continuous suppression of the salvage pathway alongside this compound's inhibition of de novo guanylate synthesis [2]. This combination represents a metabolically targeted approach that attacks guanylate production through complementary mechanisms.
Emerging combination strategies explore partnerships with differentiation-inducing agents based on preclinical observations of this compound's ability to promote erythroid differentiation in leukemic cell lines [2] [5]. Particularly promising is the synergy observed between this compound and retinoic acid in HL-60 promyelocytic leukemia cells, where the combination produced enhanced differentiation and growth inhibition compared to either agent alone [2]. This synergy may derive from complementary effects on oncogene expression, as retinoic acid down-regulates the myc oncogene while this compound down-regulates c-Ki-ras expression [2]. Additionally, the observed down-modulation of ICAM-1 expression on this compound-treated K562 cells suggests potential applications in combination with immunotherapeutic approaches, though this requires careful consideration given that reduced ICAM-1 expression might impair immune recognition [5].
Pharmaceutical development has extended beyond this compound to explore structural analogs with potentially improved pharmacological properties. Most notably, selenazofurin (CI-935) represents a selenium analogue that demonstrates both antitumor activity and broad-spectrum in vitro antiviral activity [6]. Computational studies comparing these analogs have revealed interesting electronic differences, with Mulliken population analyses showing that the lone pair of selenium in selenazofurin participates in π-bonding with adjacent carbon atoms, producing a net positive charge on the heteroatom [6]. This electronic configuration creates a nonbonding interaction between the selenium and the furan oxygen that influences molecular conformation and potentially affects biological activity [6].
Future research directions should focus on addressing limitations in this compound's therapeutic profile while expanding its applications. The development of novel delivery systems could improve tumor-specific targeting and reduce systemic toxicity. Additionally, biomarker identification for patient selection represents a critical area for investigation, potentially focusing on the expression levels of anabolic and catabolic enzymes that determine TAD accumulation. The integration of this compound into multimodal therapy regimens with targeted agents, immunotherapies, and conventional cytotoxics may expand its utility across diverse malignancies. Furthermore, exploration of this compound's potential in non-oncological applications warrants consideration, particularly given its initial development as an antiviral agent and its effects on cellular differentiation that might be harnessed for therapeutic purposes in benign proliferative disorders.
This compound represents a pioneering approach in targeted cancer therapy that exploits the distinct metabolic dependencies of malignant cells. Its unique mechanism of action—requiring conversion to an NAD analog that potently inhibits IMP dehydrogenase—establishes a foundation for selective cytotoxicity based on the heightened nucleotide biosynthetic requirements of rapidly proliferating cancer cells. The correlation between TAD accumulation and cellular sensitivity, coupled with the ability to monitor biochemical parameters during therapy, positions this compound as an early example of precision oncology nearly four decades before the term became commonplace in cancer therapeutics.
The table below summarizes the key parameters and findings from the early Phase I clinical trials of Tiazofurin.
| Trial Parameter | 5-Day Continuous Infusion | 1-Hour Daily Infusion |
|---|---|---|
| References | [1] [2] [3] | [4] |
| Maximum Tolerated Dose (MTD) | 1650 mg/m²/day [1] | 3300 mg/m² [4] |
| Dose-Limiting Toxicity (DLT) | Severe neurotoxicity (confusion, lethargy, obtundation, focal deficits); pleuropericarditis [2] [3] | Lower incidence and severity of side effects; neurotoxicity and pleuropericarditis were less severe [4] |
| Other Notable Toxicities | Myelosuppression, desquamation of palms/soles, malar erythema, hyperpigmentation, stomatitis, chest pain, drug fever [2] | Myelosuppression; side effects were manageable [4] |
| Pharmacokinetics | Terminal half-life: ~8 hours [2]. Steady-state concentrations were dose-dependent [1]. | Biphasic pharmacokinetics with alpha t½ of 0.5 hr and beta t½ of 6.2 hr. Faster elimination than continuous infusion [4]. |
| Reported Efficacy (Phase I) | No complete or partial remissions observed in the trials [1] [3]. | 7 complete remissions and 7 hematologic responses in 26 patients with end-stage leukemia [4]. |
For a comprehensive technical understanding, here are the methodologies and context from these studies.
Plasma concentrations of this compound were determined using high-performance liquid chromatography (HPLC) [3]. Pharmacokinetic modeling was then applied to calculate key parameters such as peak plasma concentration, terminal half-life, and area under the curve (AUC) [4] [2].
This compound is a C-nucleoside that exerts its antitumor effect through a unique mechanism:
The following diagram illustrates the metabolic pathway and mechanism of this compound.
This compound (2-β-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside initially developed as an antiviral agent but later found to possess significant antitumor activity against various cancer models. Its potent activity against resistant tumors such as the subcutaneous Lewis lung carcinoma, which shows resistance to most conventional chemotherapeutic drugs, prompted its development toward clinical trials as an antineoplastic agent [1]. The therapeutic potential of this compound is particularly evident in hematologic malignancies, with phase II trials demonstrating complete hematologic remissions in patients with end-stage acute nonlymphocytic leukemia or in myeloblastic crisis of chronic myeloid leukemia [2]. The drug's unique mechanism, which involves metabolic conversion to an active NAD analogue that specifically targets a key enzyme in guanine nucleotide biosynthesis, distinguishes it from conventional nucleoside analogues and provides a sophisticated approach to cancer chemotherapy through selective metabolic inhibition.
The significance of this compound in the oncological landscape stems from its ability to selectively target rapidly proliferating cells through a well-defined biochemical pathway. Unlike many chemotherapeutic agents that directly interact with DNA, this compound's primary mechanism involves impersonating a crucial cellular cofactor, thereby disrupting essential metabolic processes in malignant cells. This novel targeting strategy represents a milestone in rational drug design, offering insights into how metabolic pathways can be exploited for therapeutic benefit. The following sections provide a comprehensive technical examination of this compound's metabolism, mechanism of action, and clinical applications, with specific attention to quantitative biochemical parameters and experimental methodologies relevant to researchers in drug development.
The antitumor activity of this compound is not inherent to the parent compound but requires intracellular metabolic conversion to its active form. Following cellular uptake, this compound undergoes enzymatic transformation into thiazole-4-carboxamide adenine dinucleotide (TAD), an analogue of nicotinamide adenine dinucleotide (NAD) in which the nicotinamide ring is replaced by a thiazole-4-carboxamide moiety [3] [4]. This metabolic activation occurs through a two-step process: initially, this compound is phosphorylated to its 5'-monophosphate derivative by cellular kinases, which then serves as a substrate for NAD pyrophosphorylase (also known as NMNAT). This enzyme catalyzes the condensation of thiazole-4-carboxamide mononucleotide with ATP to form TAD, simultaneously releasing inorganic pyrophosphate [3] [1].
The conversion efficiency to TAD varies significantly among different cell types and represents a critical determinant of this compound's cytotoxic activity. Studies in human lung cancer cell lines demonstrated that sensitive lines accumulated TAD concentrations approximately 10 times higher than those achieved in resistant lines [5]. This differential accumulation correlated directly with cellular sensitivity to this compound-induced cytotoxicity, establishing TAD formation as an essential prerequisite for the drug's antineoplastic effects. The enzymatic machinery responsible for TAD synthesis therefore serves as a crucial factor in determining tumor responsiveness to this compound therapy, with significant implications for patient stratification and therapeutic outcomes.
Table 1: Key Enzymes Regulating this compound Activation and Metabolism
| Enzyme | Role in TAD Metabolism | Effect on Drug Activity | Correlation with Sensitivity |
|---|---|---|---|
| NAD Pyrophosphorylase | Converts this compound monophosphate to TAD using ATP | Required for activation; higher activity increases TAD accumulation | Positive correlation with sensitivity [5] |
| Phosphodiesterase | Degrades TAD to inactive metabolites | Reduces active TAD concentrations; lower activity increases TAD half-life | Negative correlation with sensitivity [5] |
| 5'-Nucleotidase | Phosphorylates this compound to monophosphate form | Initial activation step; necessary for subsequent conversion to TAD | Variable impact depending on cell type |
| NAD Glycohydrolase | Typically cleaves NAD; resistant to TAD degradation | Does not inactivate TAD; contributes to metabolic stability | Not a significant factor in resistance |
The metabolic fate of this compound and its active metabolite TAD is regulated by a balance between activating and inactivating enzymatic pathways. The synthetic pathway dominated by NAD pyrophosphorylase competes with degradative pathways mediated primarily by specific phosphodiesterases that cleave TAD to inactive metabolites [5] [1]. Biochemical studies in responsive and resistant tumor cell lines have demonstrated that sensitive cells typically exhibit higher specific activities of NAD pyrophosphorylase coupled with significantly lower levels of the phosphodiesterase responsible for TAD degradation [5]. This favorable enzymatic balance allows for sustained intracellular accumulation of TAD at concentrations sufficient to inhibit its target enzyme.
A unique biochemical property of TAD is its resistance to cleavage by NAD glycohydrolase, an enzyme that normally inactivates NAD [3]. This metabolic stability prolongs the intracellular half-life of TAD and enhances its inhibitory activity against target enzymes. The cumulative effect of these regulatory mechanisms determines the net intracellular concentration of TAD, which directly correlates with the degree of target inhibition and subsequent cytotoxic effects. Understanding these regulatory pathways provides opportunities for strategic intervention to enhance TAD accumulation in resistant tumors, potentially through pharmacological modulation of the balance between synthetic and degradative enzymes.
The primary molecular target of TAD is inosine monophosphate dehydrogenase (IMPDH, EC 1.1.1.205), which catalyzes the NAD-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP) [2]. This conversion represents the rate-limiting step in the de novo synthesis of guanine nucleotides, making IMPDH a critical regulatory point in purine metabolism, particularly in rapidly proliferating cells with heightened demands for nucleic acid precursors [2] [4]. IMPDH functions through a two-step catalytic mechanism: initially, the substrate IMP undergoes nucleophilic attack by an active site cysteine residue (Cys-331 in the human type II enzyme) to form a covalent E-XMP* intermediate; subsequently, binding of the cofactor NAD facilitates hydride transfer to the B-side of the nicotinamide ring, resulting in product formation [2].
TAD functions as a potent inhibitor of IMPDH by binding at the NAD cofactor site, acting as a non-competitive inhibitor with respect to NAD with an exceptionally low inhibition constant (K*i) of approximately 0.2-0.3 μM [3] [2]. The structural basis for this potent inhibition has been elucidated through crystallographic studies of the closely related analogue selenazole-4-carboxamide adenine dinucleotide (SAD), the active metabolite of the selenium derivative selenazofurin, bound to human type II IMPDH [2]. These structural analyses reveal that the dinucleotide binds at the monomer-monomer interface of the IMPDH homotetramer, with the selenazole (or thiazole) base stacked against the purine ring of the substrate analogue 6-chloropurine riboside 5'-monophosphate (6-Cl-IMP) [2]. This binding orientation is consistent with the B-side stereochemistry of hydride transfer observed with the natural cofactor NAD.
Diagram: IMPDH catalytic cycle and TAD inhibition mechanism
The structural characterization of the IMPDH-TAD interaction provides molecular insights into the mechanism of enzyme inhibition. Crystallographic studies of human type II IMPDH in complex with SAD and the substrate analogue 6-Cl-IMP have demonstrated that the dinucleotide binds at the cofactor-binding cleft between the coenzyme and catalytic domains of each monomer [2]. The adenosine moiety of SAD/TAD interacts with residues at the dimer interface, while the selenazole/thiazole ring stacks against the purine base of the substrate analogue. Notably, the halogenated purine base forms a covalent adduct with the catalytic cysteine (Cys-331), mimicking the natural catalytic intermediate [2].
Comparative analysis of the IMPDH isoforms has revealed that the adenosine binding site contains residues that are not conserved between the type I and type II isoforms, suggesting opportunities for designing isoform-specific therapeutic agents [2]. This structural distinction is pharmacologically significant given the differential expression patterns of the IMPDH isoforms: while type I is constitutively expressed in most tissues, type II is significantly up-regulated in neoplastic cells and represents the predominant isoform in various human tumors, including leukemias and ovarian carcinomas [2]. The structural insights from these crystallographic studies thus provide a rational basis for developing more selective inhibitors that preferentially target the type II isoform overexpressed in malignant cells, potentially reducing off-target effects on normal tissues.
Table 2: Cellular Consequences of IMPDH Inhibition by this compound
| Parameter | Effect of TAD-Mediated IMPDH Inhibition | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| Guanine Nucleotide Pools | Profound depletion of GTP and dGTP | Inhibition of DNA/RNA synthesis, cytotoxicity | Up to 90% reduction in sensitive cells [5] [4] |
| Oncogene Expression | Down-regulation of c-myc and Ki-ras | Disruption of proliferation signaling, induction of differentiation | Documented in leukemic cell lines [2] [4] |
| Cell Differentiation | Induction of myeloid maturation in leukemic cells | Reduced proliferative capacity, functional maturation | Observed in clinical responses [2] [4] |
| Signal Transduction | Reduced activities of PI and PIP kinases | Decreased second messenger IP3 levels | Impaired cellular signaling capacity [4] |
The primary biochemical consequence of IMPDH inhibition by TAD is a rapid and profound depletion of intracellular guanine nucleotides (GTP and dGTP), which are essential substrates for DNA and RNA synthesis [5] [4]. This nucleotide imbalance disrupts critical cellular processes dependent on guanine nucleotides, leading to inhibition of DNA replication and transcription, ultimately resulting in cytotoxic effects particularly pronounced in rapidly dividing tumor cells [2]. The reduction in guanine nucleotides has been documented in multiple experimental systems, with sensitive cell lines typically showing reductions of GTP pools by 70-90% following this compound exposure [5]. This biochemical effect serves as a predictive biomarker for drug responsiveness, as resistant cell lines demonstrate significantly smaller perturbations in guanine nucleotide levels.
Beyond its direct antiproliferative effects through nucleotide depletion, this compound administration produces complex alterations in cellular physiology including down-regulation of key oncogenes and induction of differentiation. Specifically, IMPDH inhibition results in reduced expression of the c-myc and Ki-ras oncogenes, which are frequently dysregulated in human cancers and contribute to maintaining the malignant phenotype [2] [4]. Additionally, evidence indicates that this compound treatment reduces the activities of phosphatidylinositol (PI) and PIP kinases, leading to decreased concentrations of the second messenger inositol trisphosphate (IP3) and consequent impairment of signal transduction pathways [4]. These pleiotropic effects collectively contribute to the antineoplastic activity of this compound, promoting both growth arrest and functional maturation of leukemic blast cells observed in clinical settings.
The clinical efficacy of this compound has been demonstrated particularly in the treatment of hematologic malignancies, with reported therapeutic responses exceeding 75% in leukemic patients when administered according to optimized protocols [4]. The successful clinical application requires careful attention to metabolic considerations, notably the concurrent administration of allopurinol to inhibit xanthine oxidase activity. This combination therapy produces a marked elevation in serum hypoxanthine concentrations, which in turn inhibits the guanine salvage pathway by competing with guanine for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thereby potentiating the guanine nucleotide depletion initiated by IMPDH inhibition [4].
This compound demonstrates additive or synergistic interactions with several other antineoplastic agents, providing opportunities for effective combination regimens. Preclinical studies have documented enhanced activity when this compound is combined with ribavirin (which inhibits IMPDH at the IMP binding site), retinoic acid, taxol, quercetin, gemcitabine, dipyridamole, and brefeldin [4]. Additionally, this compound and its analogs have been shown to modulate NAD and poly(ADP-ribose) metabolism, resulting in synergistic potentiation of the cytotoxic effects of DNA-damaging agents such as bis-chloroethylnitrosourea (BCNU) and methylnitronitrosoguanidine (MNNG) [6]. These combination strategies leverage the unique metabolic effects of this compound to enhance the efficacy of established chemotherapeutic agents while potentially limiting systemic toxicity through mechanism-based targeting.
The development of resistance represents a significant challenge in this compound chemotherapy and can emerge through multiple biochemical mechanisms. The most extensively characterized resistance mechanism involves decreased accumulation of the active metabolite TAD, resulting from alterations in the balance between activating and inactivating enzymatic pathways [5]. Resistant cell lines typically exhibit reduced activity of NAD pyrophosphorylase, the enzyme responsible for TAD synthesis, coupled with elevated activity of phosphodiesterases that degrade TAD to inactive metabolites [5] [1]. This unfavorable enzymatic ratio limits the intracellular concentration of TAD below the threshold required for effective IMPDH inhibition.
Additional resistance mechanisms include deficiencies in adenosine kinase activity, which impair the initial phosphorylation of this compound to its monophosphate form, thereby limiting substrate availability for subsequent conversion to TAD [1]. In some resistant cell lines, amplification of the target enzyme IMPDH or mutations that reduce its affinity for TAD have been documented [1]. Furthermore, increased salvage pathway activity for guanine nucleotide synthesis, mediated by elevated HGPRT levels, can partially compensate for the blockade in de novo GTP biosynthesis, thereby mitigating the cytotoxic effects of IMPDH inhibition [5] [1]. Understanding these resistance mechanisms provides a rational basis for designing strategies to overcome treatment limitations, either through pharmacological modulation of metabolic pathways or through development of analogues with improved metabolic stability.
Diagram: this compound metabolism pathways and experimental analogues
To address the limitations of this compound, several structural analogues have been developed with improved metabolic stability and retention in resistant cells. Most notably, β-methylene-TAD incorporates a non-hydrolyzable methylene linkage between the ribose and phosphate moieties, rendering it resistant to degradation by phosphodiesterases that typically inactivate TAD [7]. This analogue demonstrates significant activity in this compound-resistant tumor cells that exhibit elevated phosphodiesterase activity, effectively bypassing this common resistance mechanism [7]. The corresponding selenium derivative (β-methylene-SAD), which incorporates selenium in place of sulfur in the heterocyclic base, has also been developed and characterized [7].
Crystallographic studies of these analogues bound to model dehydrogenase enzymes have provided insights into their conformational properties and interactions with enzyme active sites [7]. These structural analyses reveal that both β-methylene-TAD and β-methylene-SAD bind to the "open" form of alcohol dehydrogenase in the normal cofactor-binding cleft between the coenzyme and catalytic domains [7]. While the adenosine moieties of these analogues maintain interactions similar to those observed with natural NAD, the thiazole and selenazole heterocycles are displaced approximately 4Å away from the catalytic zinc ion compared to the position of the nicotinamide ring in NAD [7]. These structural insights inform ongoing efforts to develop optimized inhibitors with enhanced specificity and reduced susceptibility to resistance mechanisms.
Biochemical assessment of this compound activity and metabolism employs a range of specialized techniques to quantify drug effects and metabolic perturbations. The gold standard for evaluating IMPDH inhibition involves monitoring the conversion of IMP to XMP by measuring the increase in absorbance at 290 nm (ε₂₉₀ = 4600 M⁻¹ cm⁻¹) that accompanies XMP formation [2]. This spectrophotometric assay provides a direct, continuous measurement of enzyme activity in purified systems, cell lysates, or intact cells, allowing for determination of inhibitory potency (K*i values) and the extent of inhibition under various experimental conditions.
Analytical separation techniques, particularly ion-exchange high-performance liquid chromatography (HPLC), have been essential for quantifying this compound metabolites and monitoring nucleotide pool sizes [3] [5]. These methods enable resolution of TAD from structurally similar nucleotides, typically demonstrating that the active metabolite elutes in the vicinity of nucleoside-5'-diphosphates under standard chromatographic conditions [3]. The absorption characteristics of TAD, with a maximum at 252 nm in aqueous solution at pH 7, provide a distinctive spectral signature that facilitates its identification and quantification in complex biological matrices [3]. For comprehensive assessment of drug effects, nucleotide pools are typically quantified using HPLC-based methods, with particular attention to GTP and dGTP levels that reflect the biochemical consequences of IMPDH inhibition [5].
Crystallographic studies have been instrumental in elucidating the molecular details of TAD interactions with its target enzyme IMPDH. The expression and purification of human type II IMPDH for structural studies typically involves recombinant production in Escherichia coli strain BL21(DE3), followed by sequential purification using cation exchange chromatography (e.g., PerSeptive Biosystems HS column) and anion exchange chromatography (e.g., Q-Sepharose column) [2]. This purification scheme yields enzyme of sufficient quality and homogeneity for crystallization trials, typically employing Centriprep concentrators for final buffer exchange and concentration [2].
Structural characterization of the human type II IMPDH complex with SAD and the substrate analog 6-Cl-IMP has provided atomic-level resolution of the inhibitor-enzyme interactions [2]. The enzyme forms a homotetrameric structure in the crystalline state, with the dinucleotide binding at the monomer-monomer interface [2]. These structural studies employ X-ray crystallography at resolutions typically around 2.9Å, sufficient to identify key residues involved in cofactor analog binding and to elucidate the conformational changes associated with inhibitor binding [2]. The structural information derived from these analyses provides critical insights for rational drug design, particularly for developing agents that exploit differences between the type I and type II isoforms of IMPDH or that optimize interactions with the NAD binding site.
This compound represents a pioneering example of targeted cancer therapy that exploits the metabolic dependencies of rapidly proliferating cells through its conversion to an NAD analogue that selectively inhibits IMP dehydrogenase. The well-characterized mechanism of action, involving depletion of guanine nucleotide pools with subsequent effects on nucleic acid synthesis, oncogene expression, and cellular differentiation, provides a compelling rationale for its continued investigation as an antineoplastic agent. The clinical efficacy observed in hematologic malignancies, particularly when combined with allopurinol to potentiate nucleotide pool perturbations, underscores the therapeutic potential of this metabolic approach to cancer treatment.
Future developments in this field will likely focus on strategies to overcome resistance mechanisms, particularly through the development of metabolically stable analogues such as β-methylene-TAD that resist degradation by phosphodiesterases. Additionally, the structural insights gained from crystallographic studies of IMPDH-inhibitor complexes provide opportunities for designing isoform-specific agents that selectively target the type II enzyme overexpressed in malignant cells while sparing normal tissues that predominantly rely on the type I isoform. The demonstrated synergies between this compound and other antineoplastic agents suggest that combination regimens may offer enhanced therapeutic efficacy while potentially mitigating toxicity. As our understanding of cancer metabolism continues to evolve, the principles established through the study of this compound will undoubtedly inform the development of next-generation metabolic inhibitors that exploit the unique biochemical dependencies of malignant cells.
Tiazofurin (2-β-D-ribofuranosyl-4-thiazole-carboxamide; NSC 286193) represents a significant class of IMPDH inhibitors that have demonstrated remarkable potential as inducers of erythroid differentiation in leukemia cell models. First investigated in the late 1980s, this compound emerged from research exploring the connection between purine nucleotide metabolism and cellular differentiation programs. The compound functions primarily as an antitumor carbon-linked nucleoside that targets IMP dehydrogenase (IMP:NAD+ oxidoreductase; EC 1.1.1.205), the rate-limiting enzyme in de novo GTP biosynthesis [1]. The historical development of IMPDH inhibitors spans over a century, beginning with the discovery of mycophenolic acid (MPA) in 1893, which was later recognized as the first IMPDH inhibitor despite initially being investigated as an antibiotic [2].
The therapeutic rationale for targeting IMPDH in leukemia stems from the observed elevation of GTP pools and IMPDH activity in many malignant cell types. Research has established that highly proliferative cells, including leukemic blasts, exhibit increased reliance on de novo purine nucleotide synthesis to meet the demands of rapid cell division [2]. This compound emerged as a particularly promising candidate when studies revealed its ability to not only inhibit proliferation but to actually reprogram leukemia cells toward normal differentiation pathways. This differentiation-inducing capacity, first documented in K-562 human chronic myelogenous leukemia cells, offered a novel therapeutic approach distinct from conventional cytotoxic agents [1].
This compound exerts its effects through a multi-step biochemical process that begins with inhibition of a key enzyme in purine metabolism and culminates in altered gene expression and cellular differentiation. The molecular pathways involved represent a sophisticated cascade of metabolic and transcriptional events.
Figure 1: this compound induces erythroid differentiation through IMPDH inhibition and GTP depletion-mediated signaling
The primary molecular target of this compound is inosine monophosphate dehydrogenase (IMPDH), which catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) – the rate-limiting step in de novo GTP biosynthesis [1] [2]. This compound is metabolically converted to its active form, This compound adenine dinucleotide (TAD), which competes with NAD+ at the enzyme's active site. This competition results in potent inhibition of IMPDH activity, leading to rapid depletion of intracellular GTP pools within hours of treatment [1].
The reduction in GTP availability triggers downstream molecular consequences that drive erythroid differentiation:
Early molecular events (initiated within 6 hours): The depletion of GTP pools results in rapid down-regulation of specific proto-oncogenes, particularly c-Ki-ras, whose expression is GTP-dependent [1]. This early oncogene modulation appears critical for initiating the differentiation program.
Intermediate signaling modulation: GTP is an essential cofactor for numerous cellular processes including G-protein signaling, protein synthesis, and nucleic acid formation [3] [2]. The restriction of GTP availability disrupts multiple oncogenic signaling pathways that maintain the undifferentiated, proliferative state of leukemia cells.
Late transcriptional reprogramming (evident by 48 hours): A hallmark late effect of this compound treatment is the activation of erythroid-specific genes, particularly the Aγ-globin gene [1]. This represents the molecular culmination of the differentiation process, with cells initiating expression of terminal differentiation markers characteristic of mature erythroid cells.
The critical evidence supporting this mechanism comes from rescue experiments demonstrating that guanosine supplementation prevents this compound-induced differentiation by bypassing the IMPDH blockade and restoring GTP pools [1]. This confirms that GTP depletion is the central mechanism rather than off-target effects.
Table 1: Quantitative Summary of this compound Effects in Leukemia Models
| Experimental Parameter | Effect Magnitude | Time Course | Cell System | Reference |
|---|---|---|---|---|
| IMP dehydrogenase inhibition | Significant decrease | <6 hours | K-562 cells | [1] |
| GTP concentration reduction | Marked depletion | <6 hours | K-562 cells | [1] |
| c-Ki-ras expression | Down-regulation | Early (<6 hours) | K-562 cells | [1] |
| Aγ-globin gene transcription | Activation (>2-fold) | Late (48 hours) | K-562 cells | [1] |
| Erythroid differentiation (% benzidine-positive cells) | Significant induction | 48-120 hours | K-562 cells | [1] [3] |
| Growth inhibition (IC₅₀) | ~15 μM | 120 hours | K-562 cells | [3] |
Research with related IMPDH inhibitors has expanded our understanding of this therapeutic approach. Ribavirin (1-β-D-ribofuranosyl-1,2,4,-triazole-3-carboxamide), another IMPDH inhibitor, demonstrates similar effects with an IC₅₀ of 15 μM in K-562 cells and induces both apoptosis and differentiation [3]. Recent studies in MLL-rearranged leukemias further demonstrate that IMPDH inhibition sensitizes leukemia stem cells to targeted therapies like menin inhibitors, highlighting the continued relevance of this pathway in modern therapeutic development [4].
The foundational studies on this compound-induced erythroid differentiation employed standard human leukemia cell lines, primarily the K-562 chronic myelogenous leukemia model [1]. These cells are maintained in suspension culture using RPMI-1640 medium supplemented with 10% fetal bovine serum at densities between 1×10⁵ and 1×10⁶ cells/mL, with regular subculturing every 2-3 days to maintain logarithmic growth [3].
For differentiation experiments, researchers typically use these specific conditions:
Figure 2: Experimental workflow for assessing this compound-induced erythroid differentiation
The erythroid differentiation induced by this compound is quantified using multiple complementary approaches:
Benzidine staining: This histochemical method detects hemoglobin production, a definitive marker of erythroid differentiation [3]. The protocol involves:
Morphological assessment: Differentiating cells exhibit characteristic morphological changes including reduced nuclear:cytoplasmic ratio, nuclear condensation, and increased hemoglobinization [3]. These features are evaluated after hematoxylin-eosin staining of cytospin preparations.
The mechanistic studies employ sophisticated techniques to validate this compound's mode of action:
The discovery of this compound's differentiation-inducing capacity has significant implications for cancer therapeutics, particularly for leukemia treatment. The ability to reprogram malignant cells toward normal differentiation represents a promising alternative to conventional cytotoxic approaches, potentially reducing the adverse effects associated with standard chemotherapy [1] [2].
Recent research has reinvigorated interest in IMPDH inhibitors, revealing that guanine nucleotide biosynthesis is particularly enhanced in leukemia stem cells (LSCs) of MLL-rearranged AML [4]. These primitive treatment-resistant cells demonstrate heightened sensitivity to IMPDH inhibition, which not only induces differentiation but also sensitizes LSCs to targeted agents like menin inhibitors [4]. This combination approach may help address the challenge of therapeutic resistance that has limited targeted therapies.
The future translational potential of this compound and next-generation IMPDH inhibitors includes:
While the clinical development of this compound has faced challenges related to toxicity and variable responses, the growing understanding of its mechanism and modern drug delivery approaches may enable more targeted application in selected patient populations most likely to benefit from this differentiation-based therapeutic strategy [2].
This compound represents a pioneering example of differentiation therapy that operates through targeted modulation of purine nucleotide metabolism. Its well-characterized mechanism involving IMPDH inhibition, GTP depletion, and subsequent down-regulation of GTP-dependent oncogenic signaling pathways provides a robust pharmacological foundation for therapeutic development. The experimental protocols established in the original research continue to inform current investigations of related compounds and combination strategies.
The table below summarizes two distinct chemical strategies for synthesizing tiazofurin, as found in the literature.
| Approach | Key Steps & Features | Starting Material | Final Product(s) | Citations |
|---|---|---|---|---|
| Classical Multi-step Synthesis | Multistep sequence; construction of thiazole ring via cyclocondensation of glycofuranosyl cyanides with L-cysteine ethyl ester. | D-glucose | This compound and its stereoisomers | [1] |
| Penicillinate Route | Transformation of a pre-assembled benzyl (2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)penicillinate. | Benzyl penicillinate derivative | This compound and N-substituted this compound derivatives | [2] |
A significant advancement is the fully automated synthesis using the SynFini Suite, which dramatically reduces production time.
This automated platform can synthesize this compound along with other nucleosides like ribavirin and taribavirin in a 13-hour, multistep continuous flow process, far more efficient than traditional manual methods [3].
Recent research focuses on designing analogues with significantly improved antitumor efficacy. One study reported synthesizing novel this compound stereoisomers with nitrogen functionalities at specific positions, starting from D-glucose [1].
Based on the gathered intelligence, here are key considerations for your research:
This compound (2-β-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside with significant antitumor activity against various malignancies, particularly in patients with end-stage leukemia and blast crisis of chronic granulocytic leukemia [1] [2]. The drug exerts its cytotoxic effects through conversion to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), which inhibits inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanylate synthesis [3] [2]. This inhibition leads to depletion of intracellular guanine nucleotides, ultimately suppressing cancer cell proliferation [2] [4]. The pharmacokinetic profile of this compound demonstrates rapid plasma elimination with multiphasic kinetics, necessitating robust analytical methods for therapeutic drug monitoring [5] [1] [6].
Monitoring this compound and its active metabolite concentrations in biological fluids is essential for understanding its pharmacokinetic behavior and optimizing dosing regimens. The development of a reliable HPLC method for quantifying this compound in plasma represents a critical advancement in oncological therapeutic monitoring, enabling researchers to establish dose-response relationships and minimize treatment-associated toxicities [7] [1] [6]. This application note provides comprehensive methodologies for the determination of this compound in plasma using HPLC, including detailed protocols for sample preparation, chromatographic separation, and method validation.
Proper sample preparation is crucial for achieving accurate and reproducible quantification of this compound in plasma matrices. The following protocol outlines the optimized sample clean-up procedure:
The HPLC separation of this compound requires optimized chromatographic conditions to achieve adequate resolution from endogenous plasma components:
Table 1: Retention Times of this compound and Related Compounds
| Compound | Retention Time (minutes) | Column Type | Mobile Phase |
|---|---|---|---|
| This compound | 8.6 | C18 | Phosphate buffer-Methanol [3] |
| TAD | 9.4 | C18 | Phosphate buffer-Methanol [3] |
| TAD | 21.0 | Partisil 10-SAX | Ammonium phosphate gradient [2] |
| Acetyl-tiazofurin | 16.7 | C18 | Phosphate buffer-Methanol [3] |
| Benzoyl-tiazofurin | 19.8 | C18 | Phosphate buffer-Methanol [3] |
The HPLC method for this compound quantification has been rigorously validated according to standard bioanalytical guidelines:
The following diagram illustrates the complete experimental workflow for the quantification of this compound and its metabolites in biological samples:
Figure 1: Experimental workflow for the quantification of this compound and its metabolites in biological samples.
This compound exerts its antitumor activity through a well-defined metabolic pathway that culminates in the inhibition of a key enzyme in purine nucleotide biosynthesis:
Figure 2: Metabolic pathway of this compound activation and mechanism of antitumor action. IMPDH = inosine monophosphate dehydrogenase; TAD = thiazole-4-carboxamide adenine dinucleotide; GTP = guanosine triphosphate.
The developed HPLC method has been successfully applied to pharmacokinetic studies of this compound in both preclinical models and human clinical trials. The data generated have been instrumental in establishing dosing regimens and understanding the disposition characteristics of this antitumor agent.
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Administration | t₁/₂α (h) | t₁/₂β (h) | t₁/₂γ (h) | Clearance (mL/min/m²) | AUC Ratio (CSF:Plasma) |
|---|---|---|---|---|---|---|---|
| Rhesus Monkey [5] | 100 mg/kg | Short IV infusion | 0.23 | 1.9-2.0 | 6.8-7.1 | 70 ± 23 | 0.28 |
| Rhesus Monkey [5] | 500 mg/kg | Short IV infusion | 0.23 | 1.9-2.0 | 6.8-7.1 | 106 ± 38 | 0.28 |
| Human [1] | 1,100 mg/m² | 1-hour infusion | 0.5 | 6.2 | - | - | - |
| Human [1] | 2,200 mg/m² | 1-hour infusion | 0.5 | 6.2 | - | - | - |
| Human [1] | 3,300 mg/m² | 1-hour infusion | 0.5 | 6.2 | - | - | - |
| Human [6] | 500-2,700 mg/m² | Various | - | - | - | - | - |
| Mouse [7] | 220 mg/kg | Injection | 0.31 | 6.9 | - | - | - |
In clinical applications, the HPLC method has enabled the therapeutic drug monitoring of this compound in leukemia patients, revealing important concentration-response relationships:
Successful implementation of the HPLC method for this compound quantification requires attention to several potential technical challenges:
The HPLC method described in this application note provides a robust, sensitive, and specific approach for quantifying this compound in plasma and other biological matrices. The method has been comprehensively validated and successfully applied in both preclinical and clinical settings, enabling detailed pharmacokinetic characterization of this antitumor agent. The ability to monitor both parent drug and active metabolite concentrations facilitates optimization of dosing regimens and individualization of cancer therapy. The relative simplicity of the sample preparation and chromatographic conditions makes this method accessible for routine use in clinical pharmacology laboratories and drug development settings.
Tiazofurin is a C-nucleoside that exerts its antitumor effect through a well-characterized biochemical pathway. Its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), plays a central role. [1]
The following diagram illustrates the key molecular signaling pathway affected by this compound, which leads to reduced cell proliferation and induced differentiation in cancer cells.
Diagram Title: this compound Molecular Signaling Pathway and Mechanisms
The toxicity profile and efficacy of this compound are significantly influenced by its administration schedule. [2] [3]
Table 1: Incidence of Moderate to Severe (≥Grade 2) Toxicities Associated with this compound in Phase I Trials (n=198 patients) [2]
| Toxicity Category | 5-Day Bolus (%) | 5-Day Continuous Infusion (%) | Single Dose (%) |
|---|---|---|---|
| Hematologic | |||
| Severe Neutropenia | Higher incidence | Lower incidence | Not dose-dependent |
| Lymphopenia | 23-36% decrease | 23-36% decrease | 23-36% decrease |
| Non-Hematologic | |||
| Nausea & Vomiting | 18% | 18% | Dose-related |
| SGOT Elevation | 16% | 16% | - |
| Headache | 10% | - | - |
| Other CNS Toxicity | 8% | Higher incidence | - |
| Rash | 9% | 9% | Dose-related |
| SGPT Elevation | 9% | Higher incidence | - |
| Cardiac (Pleuropericarditis) | 4% | Higher incidence | - |
| Stomatitis | 3% | 3% | - |
| Conjunctivitis / Ocular | 3% | Higher incidence | - |
| Myalgia | More frequent | - | More frequent at higher doses |
Table 2: Key Pharmacokinetic Parameters of this compound by Infusion Method [2] [3]
| Parameter | 5-Day Bolus | 5-Day Continuous Infusion | 1-Hour Infusion |
|---|---|---|---|
| Peak Plasma Concentration | >400 μM (high) | ~133 μM (steady-state) | 245-736 μM (dose-dependent) |
| Target Exposure Threshold | Prolonged exposure >50 μM | Prolonged exposure >50 μM | - |
| Area Under Curve (AUC) | Lower (baseline) | ~1.6x higher than bolus | ~52% of continuous infusion |
| Elimination Half-life | - | - | α t₁/₂: 0.5 hr; β t₁/₂: 6.2 hr |
| Clinical Advantages | - | - | Lower severity of side effects; enables higher doses and longer treatment |
The combination of this compound and the flavonoid quercetin demonstrates synergistic effects against human ovarian carcinoma cells (OVCAR-5). The following diagram outlines a standard experimental workflow for evaluating this combination.
Diagram Title: Experimental Workflow for this compound and Quercetin Combination Study
Key findings from this synergistic combination include [4]:
This protocol is adapted from studies investigating this compound and quercetin. [4]
This protocol is based on a clinical study that demonstrated a lower incidence of severe side effects. [3]
This compound's activity is highly schedule-dependent, with prolonged exposure being a key driver of both efficacy and toxicity. The 1-hour infusion schedule presents a favorable balance, reducing severe adverse events while maintaining antitumor activity. Furthermore, its synergistic potential with other agents like quercetin, due to attacks on different biochemical targets and cell cycle phases, offers a promising avenue for combination therapy, particularly in aggressive malignancies like ovarian carcinoma and leukemia.
1. Mechanism of Action this compound is a C-nucleoside that requires intracellular metabolic activation to exert its cytotoxic effects. It is converted into an active metabolite called This compound adenine dinucleotide (TAD), which is an analog of NAD (nicotinamide adenine dinucleotide) [1] [2] [3].
TAD acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides [2] [3]. Inhibition of IMPDH leads to a profound depletion of intracellular guanosine triphosphate (GTP) pools. This depletion is critical because GTP is essential for the function of various oncogenic signaling proteins, leading to the down-regulation of oncogenes such as ras and myc, and can induce differentiation and apoptosis in cancer cells [2].
2. Key Applications in Cell Culture Research
1. Drug Preparation
2. Cell Culture Administration
3. Essential Controls and Assays The table below summarizes key controls and validation assays to include in your experimental design.
| Component | Purpose & Details |
|---|---|
| Viability & Cytotoxicity Assays | Measure overall drug effect (e.g., MTT, WST-1, clonogenic assays) [3] [5]. |
| Metabolic Validation: IMPDH Activity | Confirm target engagement using commercial IMPDH activity kits [6]. |
| Downstream Effect: GTP/Guanine Nucleotide Pools | Quantify GTP depletion via HPLC or other methods to confirm mechanism [2] [3]. |
| Cell Cycle Analysis | This compound can arrest the cell cycle at the S phase [5]. |
Research indicates that this compound can act synergistically with other compounds. Here is a sample workflow for a combination study with quercetin, based on a published approach [5]:
When planning your experiments, consider these factors derived from the literature:
Tiazofurin is an anticancer C-nucleoside that exerts its cytotoxic effect through a unique mechanism, primarily by disrupting guanine nucleotide biosynthesis and subsequent oncogene signaling [1] [2] [3].
Figure 1: The Molecular and Signaling Pathway of this compound's Anticancer Action.
Preclinical studies in the 1980s established that this compound exhibited activity against several murine tumor models. The key findings are summarized in the table below.
| Tumor Model | Reported Efficacy | Key Findings/Context |
|---|---|---|
| P388 Leukemia | Active | Antitumor activity observed in early preclinical screening [2]. |
| L1210 Leukemia | Active | Antitumor activity observed in early preclinical screening [2]. |
| Lewis Lung Carcinoma | Active | Marked antitumor activity reported, leading to its inclusion in Phase I trials [2] [4]. |
| 3LL-HH Murine Lung Carcinoma | Active (Metastasis) | Dose-dependent inhibition of lung and liver metastasis; 15-60 μM TR pretreatment of cells inhibited lung colonisation in vivo [5]. |
Subsequent research highlighted this compound's potential to inhibit tumor cell invasiveness and metastasis. A 1996 study showed that pretreatment of highly metastatic 3LL-HH murine lung carcinoma cells with this compound inhibited their ability to form lung metastases in vivo. The study found that the concentration required to inhibit cell adhesion and colonization was much lower than that needed to inhibit proliferation, suggesting a specific anti-metastatic effect [5].
The following table outlines the core methodological details for studying this compound's effects in vivo, synthesized from the referenced literature.
| Protocol Aspect | Detailed Methodology |
|---|---|
| In Vivo Model | Use immunocompromised (e.g., nude) or syngeneic mice. For metastasis studies, the 3LL-HH murine lung carcinoma model is well-characterized [5]. |
| Cell Preparation | Culture 3LL-HH cells. For metastasis assays, pretreat cells *in vitro* with 15-60 μM this compound for 24 hours before inoculation [5]. |
| Dosing & Schedule | In early Phase I trials, a schedule of 5-day infusion every 28 days was used. The Maximally Tolerated Dose (MTD) was established at 1650 mg/m² per day for 5 days [4]. |
| Key Measurements | • Tumor volume/growth • Metastatic nodules (e.g., in lungs) • Biochemical efficacy: Measure GTP pools in tumor cells and serum hypoxanthine levels [1]. | | Critical Combination | Administer allopurinol concurrently. This inhibits xanthine oxidase, raising serum hypoxanthine levels, which in turn inhibits guanine salvage and is essential for full antitumor efficacy [1]. |
When designing experiments based on this historical data, consider the following:
Inosine monophosphate dehydrogenase (IMPDH) catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting, committed step in the de novo biosynthesis of guanine nucleotides [1] [2]. This reaction is crucial for providing GTP, essential for DNA and RNA synthesis, cellular signaling, and energy metabolism. Due to the high demand for nucleotides in rapidly proliferating cells, IMPDH activity is frequently elevated in various cancer cells [1] [2] [3].
Tiazofurin is a C-nucleoside prodrug that is metabolically converted inside sensitive cells to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD) [4]. TAD acts as a potent NAD+ competitive inhibitor that binds tightly to the NAD+ site of IMPDH, leading to a depletion of intracellular GTP pools [4] [3]. This mechanism has been leveraged to study GTP-dependent processes and to probe the therapeutic potential of IMPDH inhibition in leukemia and other cancers [4] [3].
The core principle of this assay is to measure the IMPDH enzyme activity, often by monitoring the production of NADH, which is spectroscopically detectable at 340 nm. The inhibitory action of this compound (via TAD) is then quantified by a decrease in the reaction rate.
The table below summarizes typical kinetic and inhibition parameters for IMPDH derived from human leukemic cells, which can serve as a benchmark for your assay development and data interpretation.
| Parameter | Value in Leukemic Cell Extracts | Notes / Reference Value |
|---|---|---|
| IMPDH Specific Activity | 33.4 ± 0.1 nmol/h/mg protein | In normal leukocytes: 3.1 ± 0.5 nmol/h/mg protein [3] |
| Kₘ for IMP | 22.7 µM | Substrate affinity for IMP [3] |
| Kₘ for NAD+ | 44.0 µM | Substrate affinity for NAD+ [3] |
| Inhibitor (TAD) Kᵢ | 0.1 µM | Inhibition constant for TAD [3] |
| Natural Inhibitor (NADH) Kᵢ | 150 µM | For comparison [3] |
| XMP Inhibition | Competitive vs. IMP; Non-competitive vs. NAD+ | Product inhibition pattern [3] |
| TAD Inhibition Pattern | Similar to NADH (mixed-type) | [3] |
The following diagram illustrates the molecular pathway of this compound's action and its consequential effects on cancer cell biology, integrating information from the assay results.
This compound (2-β-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside analog with demonstrated antitumor activity against various experimental models and clinical efficacy in end-stage leukemias. Its primary mechanism of action involves conversion to the active metabolite thiazole-4-carboxamide adenine dinucleotide (TAD), which structurally resembles NAD and potently inhibits inosine monophosphate dehydrogenase (IMPDH). IMPDH catalyzes the rate-limiting step in de novo guanylate synthesis, specifically the conversion of inosine monophosphate (IMP) to xanthosine monophosphate. This inhibition results in depletion of intracellular GTP pools, which is particularly detrimental to rapidly proliferating cancer cells dependent on robust guanylate synthesis for DNA and RNA production. The critical dependence of many malignant cells on elevated IMPDH activity compared to normal cells provides a therapeutic window that can be exploited for selective cytotoxicity [1] [2].
The rationale for combining this compound with other therapeutic agents stems from several strategic considerations. First, therapeutic synergism can be achieved by simultaneously targeting complementary biochemical pathways critical for tumor cell survival and proliferation. Second, combination approaches allow circumvention of resistance mechanisms that often limit the efficacy of single-agent therapies. Third, schedule-dependent interactions observed in preclinical models indicate that temporal sequencing of drug administration can significantly impact therapeutic outcomes. Finally, combining agents with non-overlapping toxicity profiles may enhance antitumor efficacy while minimizing dose-limiting adverse effects. These principles provide the foundation for developing rational combination regimens incorporating this compound [3] [4] [5].
Table 1: this compound Combination Protocols for Hematological Malignancies
| Combination Agent | Cancer Model | Dosage (mg/kg/dose) | Administration Schedule | Reported Outcomes |
|---|---|---|---|---|
| Cisplatin | Sensitive P388 leukemia | This compound: 330 + Cisplatin: 0.58 | Daily i.p. injections for 9 days | Tumor burden reduction greater by 1-7 orders of magnitude vs single agents |
| 5'-palmitate of ara-C | Sensitive P388 leukemia | This compound: 220 + ara-C derivative: 20 | Daily i.p. injections for 9 days | Therapeutic synergism with enhanced tumor cell kill |
| 6-thioguanine | ara-C-resistant P388 leukemia | This compound: 100 + 6-thioguanine: 0.8 | Daily i.p. injections for 9 days | Effective against resistant leukemia model |
| Allopurinol | Refractory AML and CML blast crisis | This compound: 2200-4400 mg/m² + Allopurinol: 100 mg every 4-6 hr | Daily infusions for 10-15 days | 50% remission rate in end-stage patients; increased survival 1-15 months |
The combination of this compound with cisplatin demonstrates particularly potent synergy against leukemic models. This effect likely results from complementary mechanisms wherein this compound inhibits de novo purine synthesis while cisplatin induces DNA cross-linking, creating dual metabolic and genotoxic stress. The 9-day continuous treatment schedule appears optimal in murine models, suggesting maintained IMPDH inhibition is necessary for maximal therapeutic effect. Clinical studies in end-stage leukemia patients employing this compound with allopurinol have demonstrated that allopurinol serves not only to prevent tumor lysis syndrome but also to enhance this compound efficacy by increasing plasma hypoxanthine levels, which competitively inhibits guanine phosphoribosyltransferase, thereby blocking salvage pathways for guanylate synthesis. This represents a sophisticated approach to simultaneously targeting both de novo and salvage pathways of purine synthesis [3] [2].
Table 2: this compound Combination Protocols for Solid Tumors
| Combination Agent | Cancer Model | Dosage (IC50 values) | Administration Sequence | Interaction |
|---|---|---|---|---|
| Dipyridamole | Hepatoma 3924A | This compound: 3.8 μM (growth inhibition); Dipyridamole: 24 μM (cytotoxicity) | Preincubation with either agent followed by second drug | Synergistic cytotoxicity |
| Taxol (Paclitaxel) | MDA-MB-435 breast cancer | This compound: 12.5 μM (growth inhibition); Taxol: 0.016 μM (growth inhibition) | This compound followed 12 hr later by Taxol | Synergistic in growth inhibitory and clonogenic assays |
| Methotrexate | MDA-MB-435 breast cancer | Methotrexate: 0.5 μM (growth inhibition); Taxol: 0.016 μM (growth inhibition) | Methotrexate followed 12 hr later by Taxol | Synergistic in clonogenic assays |
| DNA-damaging agents (BCNU, MNNG) | L1210 leukemia | This compound: 10 μM + DNA-damaging agent | Continuous incubation with this compound prior to DNA damage | Synergistic potentiation of cytotoxicity |
For solid tumors, schedule dependence emerges as a critical factor in combination efficacy. In hepatoma models, the sequence of administration significantly influences outcomes, with simultaneous exposure to this compound and dipyridamole producing antagonism, while pretreatment with either agent before adding the second drug results in synergy. This schedule dependence correlates with intracellular TAD concentrations, which were significantly higher (129-135%) in cells pretreated with either drug compared to simultaneous exposure (113%). In breast cancer models, the temporal sequence is equally critical, with maximal synergy observed when this compound precedes taxol by 12 hours, whereas reverse sequencing produces antagonism. This likely reflects cell cycle-specific interactions wherein IMPDH inhibition first induces a metabolic blockade that sensitizes cells to subsequent microtubule disruption [4] [5].
The growth inhibition assay provides quantitative assessment of cytostatic effects, while the clonogenic assay measures long-term reproductive viability after drug exposure. For growth inhibition studies, cells (e.g., MDA-MB-435 human breast cancer cells) are plated in 25 cm² flasks at optimal densities (typically 1-5 × 10⁴ cells/mL) in appropriate medium supplemented with 10% fetal bovine serum and allowed to adhere for 24 hours. Drug solutions are prepared fresh in sterile phosphate-buffered saline (PBS) or culture medium, with serial dilutions performed to achieve desired concentrations. Following 72-hour drug exposure, cells are harvested by trypsinization and viable cell counts determined using trypan blue exclusion and hemocytometer or automated cell counting. The IC50 values (drug concentration inhibiting 50% of cell growth) are calculated by comparing treated and untreated cell counts using linear regression analysis of log-dose response curves [5].
For clonogenic assays, cells in exponential growth phase are exposed to drugs for predetermined intervals (typically 24-48 hours), then trypsinized, counted, and replated at low densities (300-1000 cells/60-mm dish) in drug-free medium. Colonies are allowed to develop for 10-14 days with medium changes every 5 days, then fixed with methanol:acetic acid (3:1) and stained with 0.1% crystal violet. Colonies containing >50 cells are enumerated, and plating efficiency is calculated as (number of colonies formed / number of cells seeded) × 100%. The surviving fraction is determined as (plating efficiency of treated cells / plating efficiency of untreated controls). Synergistic interactions are quantified using combination index analysis based on the median-effect principle of Chou and Talalay, where combination index values <1 indicate synergy, =1 additivity, and >1 antagonism [4] [5].
The P388 murine leukemia model provides a well-characterized system for evaluating in vivo efficacy of this compound combinations. Young, adult, female BALB/c × DBA/2 F1 mice (weight-matched, typically 18-22 g) receive intraperitoneal or subcutaneous implantation of approximately 4 × 10⁷ P388 leukemia cells (either sensitive P388/O line or resistant variants) in 0.9% sterile saline. Drug treatments commence 24 hours post-tumor implantation and continue for 9 consecutive days with daily intraperitoneal injections. Optimal dosages determined through dose-ranging studies include: this compound (330 mg/kg) + cisplatin (0.58 mg/kg); this compound (220 mg/kg) + 5'-palmitate of ara-C (20 mg/kg); and this compound (100 mg/kg) + 6-thioguanine (0.8 mg/kg). Animals are monitored daily for clinical signs, body weight changes, and survival. Tumor burden is assessed by estimated log10 change in tumor cell burden at treatment completion compared to untreated controls, with calculations based on cell counts from peritoneal washes or tumor homogenates. Statistical significance is determined using Student's t-test for tumor burden and log-rank test for survival analysis [3].
Rational implementation of this compound combination therapy requires biochemical monitoring to confirm target engagement and guide dosing. For IMP dehydrogenase activity assessment, cell extracts are prepared by sonication in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM dithiothreitol) followed by centrifugation at 12,000 × g for 15 minutes. The supernatant is incubated in reaction mixture containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 1 mM EDTA, 0.5 mM NAD, 3 mM IMP, and activity determined by monitoring NAD reduction at 340 nm over 15 minutes at 37°C. GTP concentrations are quantified using high-performance liquid chromatography (HPLC) with C18 reverse-phase columns and UV detection at 254 nm following perchloric acid extraction and neutralization. TAD concentrations are measured by anion-exchange HPLC with monitoring at 280 nm for adenine moiety detection. These biochemical parameters provide pharmacodynamic markers of this compound activity and facilitate dose optimization in both preclinical and clinical settings [2] [4].
Diagram 1: Biochemical Mechanisms of this compound and Combination Therapy Approaches. This diagram illustrates this compound's conversion to its active metabolite TAD, which inhibits IMP dehydrogenase (IMPDH), the rate-limiting enzyme in de novo GTP biosynthesis. Combination strategies include allopurinol (increases hypoxanthine to inhibit salvage pathways), dipyridamole (blocks nucleoside transport), and chemotherapeutic agents with complementary mechanisms like taxol (microtubule stabilization) and cisplatin (DNA damage).
Diagram 2: Schedule-Dependent Interactions in this compound Combination Therapy. This diagram illustrates the critical importance of drug sequencing, where pretreatment with this compound (12-24 hours) before adding secondary agents consistently produces synergistic effects, while simultaneous administration often yields antagonism. The enhanced TAD concentrations (129-135% vs 113% with simultaneous exposure) and metabolic priming underpin the schedule dependency observed in preclinical models.
The principal dose-limiting toxicity of this compound is hematological suppression, characterized by reversible neutropenia, thrombocytopenia, and anemia. Preclinical toxicology studies in rodent models demonstrate that this compound's effects on bone marrow cellularity and erythropoiesis are dose-dependent and reversible, with normal hematopoietic function typically restored within 20 days after treatment cessation. This reversibility is crucial for designing combination regimens that allow adequate treatment-free intervals for hematopoietic recovery. Clinical management strategies include: (1) routine blood count monitoring at least twice weekly during treatment; (2) dose adjustment guidelines based on nadir counts (reduce dose by 25% for platelet nadir <50,000/μL or absolute neutrophil count <500/μL); (3) prophylactic allopurinol to prevent tumor lysis syndrome and potentially enhance efficacy; and (4) growth factor support with G-CSF or erythropoietin for prolonged cytopenias. The predictable time course of hematological toxicity enables scheduling of combination agents to avoid overlapping nadirs [2] [6].
Rational implementation of this compound combination therapy benefits from biomarker monitoring to ensure target engagement while minimizing toxicity. Key pharmacodynamic biomarkers include: (1) IMPDH activity in target tissues (e.g., leukemic blasts), with >70% inhibition indicating sufficient target engagement; (2) intracellular GTP concentrations, where >50% reduction correlates with therapeutic response; (3) TAD levels in tumor cells, with concentrations >100 pmol/10⁷ cells associated with improved outcomes; and (4) plasma hypoxanthine levels during allopurinol coadministration, maintained >10 μM for effective salvage pathway inhibition. These biomarkers facilitate individualized dosing rather than fixed dosing schedules, particularly important given the narrow therapeutic index of this compound combinations. Clinical studies demonstrate that biomarker-guided dosing (2200-4400 mg/m²) achieves therapeutic responses while mitigating excessive toxicity in end-stage leukemia patients [2] [7].
Several resistance mechanisms have been identified that limit this compound efficacy, along with corresponding strategies to overcome them. Primary resistance factors include: (1) decreased anabolism to the active TAD metabolite due to reduced kinase activity; (2) increased catabolism via pyrophosphatase-mediated degradation; (3) elevated salvage pathway activity enhancing guanine utilization; and (4) IMPDH gene amplification increasing target enzyme levels. Combination approaches represent strategic countermeasures: dipyridamole addresses salvage pathway dependence by blocking nucleoside transport; allopurinol enhances hypoxanthine-mediated inhibition of guanine salvage; and sequential scheduling can overcome kinetic resistance by ensuring adequate TAD accumulation before secondary challenge. Additionally, the observed downregulation of oncogenes (particularly c-Ki-ras) following this compound exposure in K562 erythroleukemic cells suggests that combination with differentiating agents like retinoic acid may provide additional synergistic benefits through complementary effects on malignant cell maturation [2] [4] [8].
This compound represents a paradigm for metabolically-targeted cancer therapy whose full potential is realized through rational combination strategies. The documented therapeutic synergism with diverse agent classes—including platinum compounds, antimetabolites, microtubule-targeting agents, and nucleoside transport inhibitors—underscores the versatility of IMPDH inhibition as a foundational approach for combination regimens. The critical importance of schedule dependency in these combinations cannot be overstated, as the same drug combination can produce either synergy or antagonism based solely on temporal sequencing. Future directions should focus on expanding the clinical evaluation of optimized combination schedules, developing more sophisticated biomarker-guided dosing algorithms, and exploring novel combinations with molecularly-targeted agents that may further enhance the therapeutic index of this promising metabolic intervention.
Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) is a promising antineoplastic agent that has demonstrated significant activity against various malignancies, particularly in patients with end-stage leukemia. As a C-nucleoside analog, this compound undergoes intracellular conversion to an analogue of NAD, which potently inhibits inosinate dehydrogenase (IMPDH), a pivotal enzyme in the de novo biosynthesis of guanine nucleotides [1] [2]. This inhibition leads to a marked depletion of intracellular GTP pools, ultimately disrupting DNA synthesis and cellular proliferation. The strategic targeting of IMPDH makes this compound particularly effective against rapidly dividing leukemic cells that rely heavily on de novo purine biosynthesis.
Early clinical trials utilizing bolus injections or continuous infusions over 5 days revealed substantial limitations, including dose-limiting toxicities such as neurotoxicity, pleuropericarditis, and myelosuppression [3]. These adverse effects were directly correlated with elevated plasma drug concentrations and increased area under the curve (AUC) values. In contrast, the adoption of a 1-hour daily infusion protocol demonstrated a markedly improved safety profile while maintaining therapeutic efficacy, highlighting the critical importance of administration methodology in optimizing this compound's clinical utility [3] [2]. The following diagram illustrates this compound's metabolic pathway and mechanism of action:
The administration schedule of this compound significantly influences its pharmacokinetic profile and consequent therapeutic index. Research has demonstrated that the 1-hour infusion method yields substantially different pharmacokinetic parameters compared to bolus administration or prolonged continuous infusion protocols.
The 1-hour daily infusion protocol generates peak plasma concentrations approximately 50% lower than those achieved with bolus administration of equivalent doses, while maintaining therapeutic efficacy [3]. This modified approach exhibits biphasic pharmacokinetics characterized by a rapid distribution phase (alpha t1/2 = 0.5 hours) followed by a slower elimination phase (beta t1/2 = 6.2 hours) [3]. Notably, the area under the curve (AUC) for the 1-hour infusion method is approximately 52% of that observed with continuous infusion protocols, resulting in reduced drug accumulation and consequently diminished incidence and severity of toxicities [3]. This optimized pharmacokinetic profile enables administration of higher individual doses and greater cumulative drug exposure over extended treatment cycles, potentially enhancing antineoplastic effects while minimizing dose-limiting adverse events.
Table 1: Comparative Pharmacokinetic Parameters of this compound Administration Regimens
| Parameter | 10-Min Bolus | 1-Hour Infusion | 5-Day Continuous Infusion |
|---|---|---|---|
| Peak Plasma Concentration | ~490 μM (1100 mg/m²) | 245 μM (1100 mg/m²) | Sustained lower concentrations |
| Alpha Half-life | Not reported | 0.5 hr | Not reported |
| Beta Half-life | Not reported | 6.2 hr | Longer elimination phase |
| AUC | Higher relative exposure | 52% of continuous infusion | Reference value |
| Clearance | Slower | Faster elimination | Slow |
| Toxicity Profile | Severe (neurotoxicity, pleuropericarditis) | Reduced incidence and severity | Significant cumulative toxicity |
The pharmacokinetic advantages of the 1-hour infusion protocol translate directly into superior clinical outcomes. In a study of 26 patients with end-stage leukemia, this administration schedule resulted in complete remission in 7 patients and hematologic responses in 7 additional patients [3]. Particularly impressive results were observed in patients with myeloid blast crisis of chronic granulocytic leukemia, where 83% (10 of 12 evaluable patients) responded to therapy, with 6 achieving complete remission [3]. The reduced toxicity profile enabled administration of doses ranging from 1,100 to 3,300 mg/m², with peak plasma concentrations demonstrating dose-dependent increases from 245 μM to 736 μM, respectively [3]. Furthermore, pharmacokinetic studies indicate that This compound is eliminated primarily via renal excretion, with a significant proportion excreted unchanged in urine, suggesting that dose adjustments may be necessary in patients with impaired renal function [1].
Table 2: Dose-Dependent Pharmacokinetic Parameters and Clinical Response in 1-Hour Infusion Protocol
| Dose (mg/m²) | Peak Plasma Concentration (μM) | Clinical Response Rate | Toxicity Incidence |
|---|---|---|---|
| 1,100 | 245 | Hematologic improvements | Minimal |
| 2,200 | 441 | Complete remission in subset | Moderate |
| 3,300 | 736 | Highest response rates | Manageable with monitoring |
Quantification of this compound in biological matrices is essential for pharmacokinetic monitoring and dose optimization. The following protocol describes a validated high-performance liquid chromatography (HPLC) method for determining this compound concentrations in plasma samples [1].
Materials and Reagents:
Sample Preparation Procedure:
Chromatographic Conditions:
Quantification and Validation:
Monitoring IMP dehydrogenase (IMPDH) activity in leukemic blast cells provides crucial pharmacodynamic information for guiding this compound therapy. This protocol details a radioenzyme assay for quantifying IMPDH activity in patient-derived samples [2].
Sample Collection and Preparation:
IMPDH Activity Assay:
Calculation and Interpretation:
The following workflow diagram illustrates the complete experimental process from administration to biomarker analysis:
The judicious selection of patients and meticulous monitoring during this compound therapy are paramount for optimizing outcomes while minimizing risks. Current evidence suggests that this compound demonstrates particular efficacy in patients with myeloid blast crisis of chronic granulocytic leukemia, with response rates exceeding 80% in this population [3]. Key considerations for patient management include:
Pre-treatment Evaluation:
Therapeutic Drug Monitoring:
Dose Modification Guidelines:
Emerging evidence suggests that rational combination regimens may enhance the antileukemic efficacy of this compound while potentially mitigating resistance mechanisms. One particularly promising approach involves concurrent administration with allopurinol, which exerts synergistic effects through dual modulation of purine metabolic pathways [2]. Allopurinol administration (100 mg every 4-6 hours) markedly elevates plasma hypoxanthine concentrations, which competitively inhibits guanine phosphoribosyltransferase in blast cells, thereby blocking salvage pathways of guanine nucleotide synthesis [2]. This strategy effectively creates metabolic synergy by simultaneously inhibiting de novo guanylate biosynthesis (via this compound) and salvage pathway utilization.
Additional combination approaches supported by preclinical data include:
The modified 1-hour infusion schedule has substantially improved the safety profile of this compound compared to earlier administration protocols. However, vigilant toxicity monitoring and proactive management remain essential components of treatment:
Common Adverse Events:
Potentially Serious Toxicities:
Supportive Care Measures:
The optimized 1-hour infusion protocol for this compound administration represents a significant advancement in the therapeutic application of this targeted antineoplastic agent. Through precise pharmacokinetic modulation, this approach maintains potent antileukemic activity while substantially improving tolerability and safety. The integration of therapeutic drug monitoring with pharmacodynamic assessment of IMPDH inhibition provides a sophisticated framework for individualized dose optimization, exemplifying the principles of precision medicine in oncology. Future research directions should explore novel combination regimens, expanded indications in other malignancy types, and biomarker-driven patient selection to further enhance the therapeutic index of this unique purine metabolic inhibitor.
Tiazofurin is an anticancer agent whose activity requires intracellular conversion to an active metabolite, This compound adenine dinucleotide (TAD). TAD acts as a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). This inhibition leads to a critical depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for cancer cell growth and replication [1] [2]. The extent of cytotoxicity is directly linked to the accumulation of TAD within cells [1].
The clonogenic (colony formation) assay is a central method for evaluating the long-term cytotoxic effects of this compound, measuring the loss of reproductive viability in cancer cells after treatment [1].
The table below summarizes the core principles and common methods used to study this compound's cytotoxic effects.
| Aspect | Description | Common Assays/Methods |
|---|---|---|
| Primary Mechanism | Intracellular anabolism to TAD, which inhibits IMP dehydrogenase (IMPDH), leading to guanosine nucleotide depletion [1] [2]. | Metabolic profiling (HPLC) [1]. |
| Cytotoxicity Measurement | Assessment of the irreversible, long-term loss of cell reproductive viability (clonogenic potential) [1]. | Clonogenic (colony formation) assay [1]. |
| Downstream Metabolic Effect | Quantification of the depletion of guanine nucleotide pools, a direct consequence of IMPDH inhibition [1]. | Nucleotide pool analysis (e.g., HPLC) [1]. |
| Enzymatic Activity | Measurement of IMPDH enzyme activity inhibition in cell lines [1]. | Enzyme activity assays [1]. |
The following diagrams illustrate the general workflow for assessing this compound cytotoxicity and the specific protocol for a synergistic drug combination study.
Diagram 1: General Workflow for this compound Cytotoxicity Assays
A study on ovarian carcinoma cells (OVCAR-5) demonstrated a synergistic effect when this compound was combined with Genistein. The protocol was designed based on the finding that this compound significantly decreases GTP levels by 50% at the 12-hour mark [3].
Diagram 2: Protocol for Synergistic this compound & Genistein Study
When designing your own experiments, consider these factors that can influence this compound's cytotoxicity, as identified in earlier research:
This compound (2-β-D-ribofuranosylthiazole-4-carboxamide; NSC 286193) represents a class of therapeutic agents that promote cellular differentiation in leukemic cells rather than relying solely on cytotoxic effects. This novel approach to cancer therapy focuses on reprogramming malignant cells toward more mature, non-dividing states. The K-562 human chronic myelogenous leukemia cell line serves as an established model system for studying erythroid differentiation due to its ability to express fetal hemoglobin when exposed to appropriate inducing agents. This compound exerts its effects primarily through its active metabolite, an analog of NAD, which potently inhibits IMP dehydrogenase (IMPDH), the rate-limiting enzyme in guanine nucleotide biosynthesis. This strategic inhibition leads to subsequent metabolic and genetic alterations that ultimately activate the erythroid differentiation program in leukemic cells [1].
The significance of this compound lies in its ability to demonstrate that metabolic manipulation of nucleotide pools can influence differentiation processes in cancer cells. This provides a compelling alternative to conventional cytotoxic chemotherapy, particularly for leukemias where differentiation arrest represents a fundamental pathological feature. Research has shown that this compound-mediated cell differentiation is a multistep process involving early metabolic changes that precede commitment to differentiation, followed by later genomic activation of erythroid-specific genes [1]. Understanding these mechanisms provides valuable insights for developing more effective differentiation-based therapies for hematological malignancies.
This compound employs a sophisticated mechanism of action that begins with its conversion to an active metabolite structurally analogous to NAD. This metabolite functions as a potent inhibitor of IMP dehydrogenase (IMPDH), the enzyme responsible for catalyzing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) – the rate-limiting step in guanine nucleotide biosynthesis. Inhibition of this critical enzymatic step leads to rapid depletion of intracellular GTP pools, creating a cascade of downstream effects that ultimately trigger erythroid differentiation [1].
The reduction in GTP availability has profound implications for cellular signaling networks, particularly those involving GTP-binding proteins. Research has demonstrated that this compound treatment decreases the active Ras-GTP complex in K-562 cells in a time-dependent and dose-dependent manner. In untreated K-562 cells, the baseline Ras-GTP concentration is approximately 26.3% of total Ras, but treatment with 200 μM this compound reduces this to 16.6% at 6 hours and further to 10.6% at 12 hours [2]. This reduction in active Ras is significant because Ras functions as a critical molecular switch in proliferative signaling pathways, and its inactivation contributes to the cessation of growth and initiation of differentiation processes.
Table 1: Time Course of this compound Effects on Key Parameters in K-562 Cells
| Time Point | IMPDH Activity | GTP Levels | Ras-GTP Complex | c-Ki-ras Expression | Aγ-globin Transcription |
|---|---|---|---|---|---|
| 0-6 hours | Decreased | Significantly reduced | Beginning to decrease | Altered | No change |
| 12-24 hours | Sustained low | Depleted | Substantially reduced | Downregulated | Initial activation |
| 48+ hours | Sustained low | Depleted | Minimized | Downregulated | Markedly increased |
Beyond these metabolic effects, this compound modulates the expression of proto-oncogenes, particularly c-Ki-ras, which appears to be part of the complex process associated with this compound-induced erythroid differentiation [1]. The late effect of this compound (observed at 48 hours) is the striking activation of transcription of the erythroid-specific gene encoding Aγ-globin, a definitive marker of erythroid differentiation [1]. This genomic reprogramming represents the culmination of the differentiation process initiated by the early metabolic changes.
The following diagram illustrates the key molecular mechanisms and temporal sequence of this compound-induced erythroid differentiation in K-562 cells:
The following protocol outlines the standard procedure for maintaining K-562 cells and inducing erythroid differentiation with this compound:
Cell Culture Maintenance: K-562 human chronic myelogenous leukemia cells are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin solution. Cells are kept in a humidified incubator at 37°C with 5% CO₂ and subcultured every 3-4 days to maintain logarithmic growth phase at densities between 1×10⁵ and 1×10⁶ cells/mL. It is critical to ensure that cell viability exceeds 95% before initiating differentiation experiments, as assessed by trypan blue exclusion [1].
This compound Treatment Protocol: Prepare a fresh stock solution of this compound at 100 mM in sterile phosphate-buffered saline (PBS) or culture-grade DMSO. For differentiation induction, harvest exponentially growing K-562 cells by centrifugation (300 × g for 5 minutes) and resuspend in fresh complete medium at a density of 2×10⁵ cells/mL. Add this compound to achieve a final concentration of 100-200 μM from the stock solution. Include appropriate vehicle controls in all experiments. Culture the cells for 3-5 days, monitoring daily for morphological changes indicative of erythroid differentiation [1] [2].
Modulation of Guanine Nucleotide Pools: To investigate the specificity of this compound's mechanism, parallel experiments can be performed with guanosine supplementation (100 μM) to bypass the IMPDH blockade and restore GTP pools. Conversely, to enhance this compound's effects, include conditions with hypoxanthine (100-200 μM) to inhibit the GTP salvage pathway. These experimental manipulations provide critical evidence that the guanine nucleotides are fundamentally involved in this compound-initiated differentiation [1] [2].
The efficacy of this compound-induced differentiation should be evaluated using multiple complementary assays that measure biochemical, molecular, and morphological markers:
Benzidine Staining for Hemoglobin: The accumulation of hemoglobin represents a definitive marker of erythroid differentiation. Prepare a fresh working solution of benzidine dihydrochloride (0.2 mg/mL in 0.5 M acetic acid) with 0.3% hydrogen peroxide. Mix 100 μL of cell suspension with 100 μL of benzidine solution and incubate for 10 minutes at room temperature. Score benzidine-positive cells (blue-green staining) using a hemocytometer. Count a minimum of 200 cells per sample, and express results as the percentage of benzidine-positive cells. Under optimal this compound induction conditions, expect 40-60% of cells to become benzidine-positive within 4-5 days [1].
Molecular Analysis of Differentiation Markers: For analysis of Aγ-globin gene expression, isolate total RNA using standard methods at various time points (24, 48, 72, and 96 hours) after this compound addition. Perform Northern blotting or quantitative RT-PCR using probes specific for the Aγ-globin transcript. The striking activation of Aγ-globin transcription is typically observed as a late effect (48 hours) of this compound treatment [1]. Additionally, assess the expression of other erythroid-specific genes such as glycophorin A and spectrin to obtain a comprehensive picture of the differentiation status.
Flow Cytometric Analysis: Monitor surface expression of erythroid-specific markers such as glycophorin A using fluorochrome-conjugated antibodies and flow cytometry. Additionally, assess cell cycle distribution by propidium iodide staining to document the growth arrest that typically accompanies terminal differentiation. Compare this compound-treated samples with vehicle-treated controls to quantify the differentiation response [1].
Table 2: Key Experimental Parameters for this compound-Induced Differentiation
| Parameter | Optimal Conditions | Assessment Method | Expected Outcome |
|---|---|---|---|
| This compound Concentration | 100-200 μM | Dilution from fresh stock | Dose-dependent differentiation |
| Treatment Duration | 3-5 days | Daily monitoring | Maximal effect by day 4-5 |
| Cell Density | 2×10⁵ cells/mL | Hemocytometer counting | Logarithmic growth phase |
| Guanosine Reversal | 100 μM | Benzidine staining | Prevention of differentiation |
| Hypoxanthine Enhancement | 100-200 μM | Benzidine staining | Enhanced differentiation |
| IMPDH Activity | N/A | Direct enzyme assay | >70% inhibition |
| GTP Depletion | N/A | HPLC measurement | >60% reduction |
| Ras-GTP Complex | N/A | Immunoprecipitation+TLC | Reduction from 26% to 11% |
Research has explored the potential of combining this compound with other bioactive compounds to enhance its differentiation-inducing effects:
Synergy with Genistein: Studies indicate that this compound and the soy isoflavone genistein exhibit synergistic action on growth inhibition and differentiation of K-562 human leukemic cells. The combination therapy approach allows for reduced concentrations of both agents while maintaining or enhancing efficacy. Genistein, a protein tyrosine kinase inhibitor with documented pro-differentiation and pro-apoptotic activities in tumor models, appears to complement this compound's mechanism of action through modulation of overlapping signaling pathways [3].
Experimental Design for Combination Studies: For combination studies, prepare stock solutions of this compound (100 mM in PBS) and genistein (100 mM in DMSO). Treat K-562 cells with varying concentrations of this compound (25-100 μM) and genistein (25-100 μM) individually and in combination. The synergistic effect can be quantified using the combination index method, where values less than 1 indicate synergy. Assess differentiation markers more frequently in combination studies (e.g., every 24 hours) to characterize the potential acceleration of the differentiation process [3].
The following diagram illustrates the experimental workflow for evaluating this compound-induced differentiation and combination therapies:
Successful induction of erythroid differentiation with this compound requires attention to several critical experimental factors:
Variable Differentiation Response: If differentiation efficiency is suboptimal (consistently <30% benzidine-positive cells), verify the cellular GTP depletion using HPLC measurement of nucleotide pools. Inadequate GTP reduction suggests either insufficient IMPDH inhibition or activation of salvage pathways. Consider increasing this compound concentration within the 100-200 μM range or adding hypoxanthine (200 μM) to inhibit the salvage pathway. Additionally, ensure that cell density remains between 1×10⁵ and 5×10⁵ cells/mL throughout the treatment period, as overcrowding can diminish differentiation response [1] [2].
Guanosine Reversal Validation: The specificity of this compound's mechanism should be confirmed through guanosine reversal experiments. If guanosine supplementation (100 μM) fails to prevent differentiation, this may indicate non-specific effects or contamination of reagents. Verify guanosine activity by testing its ability to prevent GTP depletion in preliminary experiments. Source guanosine from reputable suppliers and prepare fresh solutions for each experiment, as nucleotide analogs can degrade over time [2].
Assessment Timing: The temporal progression of differentiation markers is crucial for accurate interpretation. If early markers (IMPDH inhibition, GTP depletion) are observed but late markers (Aγ-globin expression) are absent, extend the treatment duration to 5-7 days. Conversely, if unexpected early expression of late markers occurs, verify that the cells have not been unintentionally pre-induced or contaminated with other inducing agents. Always include positive controls such as hemin-induced differentiation to validate assay sensitivity [1].
The this compound-induced differentiation model in K-562 cells provides a valuable platform for several aspects of drug development:
Screening for Differentiation Inducers: The well-characterized response of K-562 cells to this compound makes this system ideal for screening novel compounds with potential differentiation-inducing activity. Candidates can be evaluated alone or in combination with suboptimal concentrations of this compound to identify synergistic interactions. The quantitative nature of the benzidine staining assay allows for medium-throughput screening approaches [1] [3].
Mechanistic Studies of Differentiation: The detailed characterization of this compound's mechanism provides a framework for elucidating the mode of action of novel differentiation inducers. By comparing the effects of new compounds on IMPDH activity, GTP pools, Ras-GTP complex formation, and proto-oncogene expression with the established this compound profile, researchers can classify compounds according to their mechanistic similarities [1] [2].
Biomarker Identification and Validation: The temporal sequence of molecular events in this compound-induced differentiation offers opportunities to identify potential biomarkers for monitoring differentiation therapy in clinical settings. For example, the reduction in Ras-GTP complex precedes morphological differentiation, suggesting its potential utility as an early indicator of treatment response [2].
This compound-induced erythroid differentiation in K-562 cells represents a well-established model system for studying the molecular mechanisms underlying cancer cell differentiation. The detailed protocols outlined in this document provide researchers with robust methodologies for investigating differentiation therapy approaches. The key advantages of this system include the clearly defined mechanism of action beginning with IMPDH inhibition, the well-characterized temporal sequence of molecular and cellular events, and the quantifiable readouts that facilitate both basic research and drug discovery applications.
The continuing relevance of this model is evidenced by ongoing research into combination approaches, particularly the documented synergistic relationship between this compound and genistein [3]. Furthermore, the ability to modulate the system with guanosine and hypoxanthine provides powerful tools for mechanistic verification [2]. As differentiation therapy continues to evolve as a therapeutic strategy for hematological malignancies, the this compound-K-562 model remains an invaluable resource for elucidating fundamental principles and developing novel therapeutic approaches.
Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide; NSC 286193) represents a class of C-linked nucleoside analogs with significant antitumor properties, particularly against hematological malignancies. As a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), this compound exerts its effects through sophisticated modulation of nucleotide pools and gene expression patterns, leading to induced differentiation and apoptosis in leukemia cells. These application notes provide a comprehensive technical resource for researchers investigating the mechanisms and therapeutic potential of this compound, with detailed protocols for evaluating its effects on cellular differentiation and gene expression in experimental models.
The significance of this compound in cancer research stems from its unique dual mechanism of action—direct cytotoxicity through nucleotide depletion and epigenetic modulation of differentiation programs. Unlike conventional chemotherapeutic agents that primarily induce DNA damage, this compound represents a more nuanced approach to cancer therapy by potentially reprogramming malignant cells toward less proliferative states. This has made it a valuable tool for studying the relationship between cellular metabolism, gene expression, and differentiation in leukemic models, particularly the K-562 human erythroleukemia cell line, which serves as a standard experimental system for evaluating erythroid differentiation.
This compound's mechanism begins with its intracellular conversion to an active metabolite known as This compound adenine dinucleotide (TAD), which closely resembles the natural cofactor NAD⁺. This conversion occurs through a phosphorylation and conjugation process similar to the activation of other nucleoside analogs:
Table 1: Key Enzymatic Targets in this compound Activity
| Enzyme | Function | Effect of Inhibition |
|---|---|---|
| IMP dehydrogenase | Rate-limiting enzyme in de novo GTP synthesis | Depletion of intracellular GTP pools |
| Guanine phosphoribosyltransferase | Salvage pathway enzyme | Target for combination therapy with allopurinol |
| NMN adenylyltransferase | Converts this compound to active TAD metabolite | Site of potential resistance development |
The metabolic consequences of IMPDH inhibition form the foundation of this compound's activity. GTP serves as an essential substrate for RNA synthesis, G-protein signaling, and glycoprotein synthesis, making rapidly proliferating cancer cells particularly vulnerable to GTP depletion. The decrease in GTP levels from this compound exposure has been quantitatively demonstrated to occur within hours of treatment, establishing a direct link between metabolic disruption and subsequent cellular effects [1] [3].
The GTP depletion triggered by this compound sets in motion a cascade of gene expression changes that ultimately drive erythroid differentiation:
The connection between GTP metabolism and gene expression appears to involve GTP-binding proteins and small GTPases that transduce extracellular signals to the nucleus. The observed downregulation of c-Ki-ras following this compound treatment suggests that this oncogene may be particularly sensitive to guanine nucleotide availability, positioning it as a key mediator in the differentiation pathway [1] [3].
The following diagram illustrates the sequential molecular events in this compound-induced erythroid differentiation:
Figure 1: Sequential Molecular Events in this compound-Induced Erythroid Differentiation
The effects of this compound on key biochemical parameters have been quantified across multiple studies, providing researchers with reference values for experimental planning and data interpretation. These metrics demonstrate the profound metabolic disruption induced by IMPDH inhibition and establish dose-response relationships critical for therapeutic application.
Table 2: Biochemical Effects of this compound in K-562 Cells
| Parameter | Baseline Level | Post-Treatment Level | Time Frame | Dose Dependency |
|---|---|---|---|---|
| IMPDH activity | 100% | 20-30% | 2-6 hours | IC₅₀ ~ 0.1-1.0 μM |
| Intracellular GTP | 100% | 15-25% | 4-8 hours | Dose-dependent 10-100 μM |
| c-Ki-ras expression | 100% | 30-40% | 6-12 hours | Observed at differentiation-inducing doses |
| γ-globin transcription | Baseline | 300-400% | 48-72 hours | Dose-dependent 10-100 μM |
The temporal sequence of these biochemical changes reveals the mechanistic progression from initial enzyme inhibition to ultimate differentiation. The early IMPDH inhibition and GTP depletion are prerequisite events for subsequent gene expression changes, as demonstrated by rescue experiments with guanosine. When exogenous guanosine is provided to replenish GTP pools via the salvage pathway, it completely abrogates this compound's differentiating effects, confirming the central role of GTP depletion in the mechanism of action [1] [3].
This compound induces a reproducible pattern of gene expression modulation in susceptible leukemia cells, with both downregulation of proliferation-associated genes and upregulation of differentiation markers. These changes have been characterized using techniques including Northern blotting, quantitative PCR, and nuclear run-on assays, which confirm that the effects occur at the transcriptional level.
The most prominent gene expression changes include:
The connection between GTP depletion and specific gene regulation appears to involve both direct effects on transcription factor function and indirect signaling through GTP-dependent pathways. The consistency of c-Ki-ras downregulation across multiple studies suggests it may serve as a useful biomarker for this compound activity in both experimental and clinical settings.
The K-562 human erythroleukemia cell line provides a well-characterized model system for investigating this compound-induced differentiation. This protocol outlines the standard methodology for evaluating erythroid differentiation following this compound exposure.
Cell maintenance: Culture K-562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Maintain cells in exponential growth phase (1-8 × 10⁵ cells/mL) by passaging every 2-3 days.
Experimental setup: Seed cells at 2 × 10⁵ cells/mL in fresh complete medium in T-25 flasks or 6-well plates (2-3 mL/well). Include the following experimental conditions:
Treatment duration: Incubate cells with this compound for 48-96 hours. For time-course experiments, include time points at 6, 12, 24, 48, 72, and 96 hours to capture early and late differentiation events.
Cell harvesting: Collect cells by centrifugation at 300 × g for 5 minutes. Wash once with PBS and resuspend in fresh medium for viability assessment or in appropriate buffers for downstream assays.
Benzidine Staining for Hemoglobin Detection
Solution preparation: Prepare benzidine working solution fresh:
Staining procedure:
Expected outcomes: After 72-96 hours of this compound treatment (50-100 μM), 40-60% of K-562 cells typically demonstrate benzidine positivity, compared to <5% in untreated controls [1] [3].
In addition to differentiation, this compound induces apoptosis in sensitive cell lines, which can be quantified using the following protocol optimized for K-562 and MOLT-4 leukemia cells.
Cell preparation: Harvest 1-5 × 10⁵ cells by gentle centrifugation (300 × g, 5 minutes). Wash once with cold PBS and once with Annexin V binding buffer.
Staining:
Flow cytometry:
Expected results: After 24-48 hours of this compound treatment (50-100 μM), typically 20-40% of K-562 cells will be in early apoptosis (Annexin V⁺/PI⁻), with additional cells in late apoptosis/necrosis. Guanosine co-treatment should significantly reduce apoptosis, while hypoxanthine may enhance it by further inhibiting salvage pathways [4].
This protocol details the assessment of this compound-mediated modulation of oncogene and differentiation marker expression using quantitative methods.
Total RNA extraction: Use TRIzol or similar reagent according to standard protocols. Ensure RNA integrity (RIN >8.0) for accurate gene expression analysis.
Northern blotting:
Alternative methods: For more sensitive detection, use:
Early-phase clinical investigations of this compound in patients with refractory leukemia have provided evidence of its therapeutic potential, while also highlighting limitations that inform current research directions. Key findings from these clinical studies include:
These clinical outcomes established proof-of-concept for IMPDH inhibition as a therapeutic strategy in leukemia while underscoring the need for improved response durability through combination approaches or patient selection strategies.
Rational combination approaches have been explored to enhance this compound's efficacy and overcome resistance mechanisms:
Allopurinol synergy: Originally administered to control hyperuricemia, allopurinol unexpectedly enhanced this compound efficacy by increasing plasma hypoxanthine levels, which competitively inhibits guanine phosphoribosyltransferase and further impedes guanine salvage [2]
Retinoic acid combinations: Preclinical studies in HL-60 cells demonstrated synergistic effects when this compound was combined with retinoic acid, potentially through complementary effects on differentiation and oncogene modulation (c-myc downregulation) [2]
Guanosine rescue modulation: Strategic manipulation of salvage pathways represents a promising approach to enhance therapeutic index
The following diagram illustrates the metabolic targets of this compound and potential combination approaches:
Figure 2: Metabolic Targets of this compound and Combination Strategy with Allopurinol
Despite its promising mechanism, this compound activity can be limited by several resistance pathways that represent active areas of investigation:
Understanding these resistance mechanisms provides insights for combination approaches and patient stratification strategies. Monitoring IMPDH activity and GTP concentrations in target cells represents a pharmacodynamic approach to optimizing therapy and identifying resistant populations.
When designing experiments with this compound, researchers should account for several technical considerations:
This compound remains a valuable tool for investigating the relationships between cellular metabolism, gene expression, and differentiation in leukemia models. Its well-characterized mechanism as an IMPDH inhibitor that depletes GTP pools and modulates proto-oncogene expression provides a paradigm for metabolic targeting in cancer therapy. The protocols outlined in these application notes provide a foundation for standardized assessment of this compound's effects on differentiation, apoptosis, and gene expression across experimental models.
Future research directions include optimizing combination strategies with other differentiation-inducing agents, developing biomarkers to predict response, and exploring newer IMPDH inhibitors that may offer improved therapeutic indices. The established role of this compound as a differentiation-inducing agent continues to inform therapeutic approaches targeting metabolic dependencies in cancer cells.
The Ras protein superfamily comprises small GTP-binding proteins that function as critical molecular switches regulating cellular proliferation, differentiation, and survival pathways. These proteins cycle between active GTP-bound states and inactive GDP-bound states, with this cycling controlled by regulatory proteins including guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Oncogenic mutations in Ras genes, particularly at codons G12, G13, and Q61, result in constitutively active Ras signaling that drives approximately 25-30% of human cancers, with incidence reaching 90% in specific malignancies like pancreatic ductal adenocarcinoma [1]. Despite decades of research, directly targeting Ras proteins has proven challenging due to the picomolar affinity of Ras for GTP and the absence of well-defined binding pockets for drug accommodation [1].
This compound (NSC 286193) represents an innovative indirect targeting strategy that exploits the metabolic dependencies of Ras signaling. As a C-nucleoside analog, this compound undergoes intracellular conversion to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), which potently inhibits inosine 5'-monophosphate dehydrogenase (IMP dehydrogenase or IMP DH), the rate-limiting enzyme in de novo GTP biosynthesis [2] [3]. By depleting intracellular GTP pools, this compound effectively modulates the activation state of Ras proteins and downstream oncogenic signaling pathways, presenting a valuable research tool and therapeutic approach for investigating Ras-driven malignancies [4] [2].
This compound's mechanism operates through a precisely characterized biochemical cascade that ultimately influences Ras activation states:
IMP Dehydrogenase Inhibition: The active metabolite TAD binds with high affinity to the NAD+ binding site of IMP dehydrogenase, competitively inhibiting enzymatic activity. This inhibition strategy effectively blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), representing the committed step in de novo GTP biosynthesis [3].
GTP Pool Depletion: IMP dehydrogenase inhibition results in rapid reduction of intracellular GTP concentrations. Research demonstrates that GTP concentration decreases with an apparent half-life (t½) of approximately 6 hours following this compound administration in clinical settings [2]. This depletion directly impacts the availability of GTP for loading onto Ras proteins.
Ras-GTP Complex Reduction: With limited GTP availability, the proportion of Ras existing in the active GTP-bound state significantly decreases. Experimental data from K562 leukemic cells shows that this compound (200 μM) reduces Ras-GTP complexes from 26.3% to 16.6% within 6 hours, with further reduction to 10.6% after 12 hours of treatment [4].
Oncogene Expression Modulation: The reduction in Ras-GTP complexes is accompanied by downregulation of oncogene expression, particularly affecting c-Ki-ras and c-myc. Clinical evidence indicates that ras expression decreases with an apparent t½ of 8 hours, while c-myc expression declines more gradually with an apparent t½ of 38.5 hours [2].
Cellular Differentiation Induction: The collective impact of these molecular events triggers differentiation programs in leukemic blast cells, ultimately leading to reduced proliferation and maturation toward more differentiated states [3] [5].
The Ras signaling ecosystem involves complex regulation with profound implications for cellular behavior. The following diagram illustrates key pathways and this compound's point of intervention:
Figure 1: this compound Modulation of Ras Signaling Pathway. This compound, via its active metabolite TAD, inhibits IMP dehydrogenase, thereby depleting intracellular GTP pools and reducing Ras-GTP complex formation, ultimately attenuating oncogenic signaling.
The structural dynamics of Ras proteins play a crucial role in their signaling function. Research utilizing hydrogen-deuterium exchange mass spectrometry (HDX MS) has revealed that activation-associated conformational changes primarily occur in the switch I (RMSD 4.77 Å for K-Ras) and switch II (RMSD 2.96 Å) regions when comparing GDP-bound and GTP-bound states [6]. These structural rearrangements create critical interfaces for effector binding and downstream signaling. This compound's metabolic intervention indirectly influences these dynamics by altering the nucleotide binding equilibrium.
Objective: Quantify changes in Ras-GTP complex levels following this compound treatment in cultured cells.
Materials:
Procedure:
Cell Culture and Labeling: Maintain K562 cells in exponential growth phase in complete RPMI 1640 medium. For experiments, wash cells and resuspend in phosphate-free RPMI 1640 at 5×10^6 cells/mL. Add [32P]Pi (100-200 μCi/mL) and incubate for 6 hours at 37°C in a 5% CO2 atmosphere to achieve metabolic labeling of nucleotide pools [4].
This compound Treatment: After labeling, add this compound at desired concentrations (typically 100-200 μM for K562 cells). Include control samples with vehicle alone. Incubate for specified timepoints (0, 2, 4, 6, and 12 hours). For salvage pathway modulation experiments, include conditions with hypoxanthine (100-200 μM) or guanosine (100 μM) [4].
Cell Lysis and Immunoprecipitation: Collect cells by centrifugation and lyse in ice-cold lysis buffer. Clarify lysates by centrifugation at 13,000×g for 15 minutes at 4°C. Perform immunoprecipitation using monoclonal anti-Ras antibody Y13-259 (2-4 μg per sample) with rotation overnight at 4°C. Capture immune complexes using Protein A/G agarose beads during a 2-hour incubation [4].
Nucleotide Elution and Analysis: Wash beads extensively with lysis buffer. Elute bound nucleotides using 20 μL of 2 mM EDTA, 2 mM DTT, 0.2% SDS at 68°C for 20 minutes. Spot eluates on polyethyleneimine-cellulose TLC plates and develop in 1 M KH2PO4 (pH 3.4). Visualize GTP and GDP spots by autoradiography and quantify using densitometry or phosphorimaging [4].
Data Calculation: Calculate the percentage of Ras-GTP using the formula: % Ras-GTP = [GTP / (GTP + GDP)] × 100 Express results as mean ± standard deviation from at least three independent experiments.
Objective: Monitor biochemical and molecular responses to this compound therapy in leukemic patients.
Materials:
Procedure:
Sample Collection: Collect peripheral blood or bone marrow aspirates before treatment and at specified intervals after this compound initiation (e.g., 2, 4, 8, 12, 24, 48 hours) [2].
IMP Dehydrogenase Activity: Ispple blast cells by density gradient centrifugation. Prepare cell lysates and measure IMP dehydrogenase activity using established spectrophotometric methods monitoring NAD+ reduction at 340 nm [3].
GTP Concentration Determination: Extract nucleotides from patient blast cells using perchloric acid followed by neutralization. Analyze GTP levels using reverse-phase HPLC with UV detection at 254 nm [2] [3].
Oncogene Expression Analysis: Extract total RNA from patient samples and perform quantitative RT-PCR for c-Ki-ras and c-myc oncogenes. Normalize expression to appropriate housekeeping genes (e.g., GAPDH, β-actin) [2].
Table 1: Key Pharmacodynamic Parameters Following this compound Administration (2,200 mg/m²) in Leukemic Patients
| Parameter | Baseline Level | Post-Treatment Reduction | Apparent Half-Life | Clinical Significance |
|---|---|---|---|---|
| IMP Dehydrogenase Activity | Elevated in blasts | >70% decrease | 30 minutes | Early marker of target engagement |
| Intracellular GTP | Tumor-dependent elevation | Significant depletion | 6 hours | Correlates with therapeutic response |
| c-Ki-ras Expression | Variable | Marked downregulation | 8 hours | Molecular evidence of pathway modulation |
| c-myc Expression | Variable | Gradual suppression | 38.5 hours | Delayed response indicator |
This compound has demonstrated clinically significant activity in advanced leukemic conditions, particularly in chronic granulocytic leukemia in blast crisis. In clinical investigations, this compound administered as a 60-minute infusion daily for 10-15 days produced therapeutic responses in over 75% of end-stage leukemic patients, with remission durations ranging from 1 to 10 months [3] [5]. A notable case report documented that a single this compound infusion (2,200 mg/m²) on consecutive days induced rapid biochemical changes culminating in a tumor lysis syndrome by days 3-4, with clearance of blast cells from peripheral circulation by day 5 [2].
The clinical efficacy of this compound is enhanced through combination with allopurinol, which initially was administered to control hyperuricemia but was subsequently found to have a crucial synergistic role. Allopurinol treatment results in marked elevation of plasma hypoxanthine concentrations (administered at 100 mg every 4-6 hours), which competitively inhibits guanine phosphoribosyltransferase (GPRT), the salvage pathway enzyme responsible for converting guanine to GMP [5]. This dual approach simultaneously blocks both de novo and salvage pathways for guanine nucleotide synthesis, creating comprehensive GTP depletion in leukemic blast cells.
Research indicates that this compound exhibits additive or synergistic effects with several other therapeutic agents:
Ribavirin: Prolongs the IMP-depressing action of this compound by providing additional inhibition of IMP dehydrogenase at the IMP binding site [3].
Retinoic Acid: Demonstrates synergy in inducing differentiation of HL-60 leukemic cells, potentially through complementary downregulation of myc oncogene expression [5].
Taxol, Quercetin, Gemcitabine, Dipyridamole, and Brefeldin A: Show additive or synergistic effects in preclinical models, suggesting potential for clinical combination regimens [3].
The sequential biochemical monitoring of IMP dehydrogenase activity, GTP concentrations, and oncogene expression provides a rational framework for therapeutic optimization and represents an early example of biomarker-guided cancer therapy.
Table 2: this compound-Induced Biochemical Effects Across Experimental Models
| Experimental System | This compound Concentration | Exposure Time | Key Observed Effects | Reference |
|---|---|---|---|---|
| K562 Cells (in vitro) | 100-200 μM | 6-12 hours | Dose-dependent decrease in Ras-GTP (26.3% to 10.6%) | [4] |
| Leukemic Patient (in vivo) | 2,200 mg/m² | 1-2 days | IMP DH activity decreased (t½=30 min); GTP reduced (t½=6 hr) | [2] |
| L1210 Leukemia Cells | Not specified | Not specified | Reduced cGMP and GTPase activity; PI pathway depression | [7] |
| Clinical Trial (end-stage leukemia) | 2,200-4,400 mg/m² | 10-15 days | 50% remission rate; survival extension 1-15 months | [5] |
Successful implementation of this compound-based Ras modulation requires attention to several critical parameters:
Cell-Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound, largely dependent on their IMP dehydrogenase expression levels and capacity for TAD formation. Hematopoietic cells typically show greater sensitivity than solid tumor-derived lines [3].
Salvage Pathway Activity: The presence and activity of guanine salvage pathways can significantly impact this compound efficacy. The addition of hypoxanthine (100-200 μM) enhances this compound-induced Ras-GTP decrease, while guanosine (100 μM) prevents this effect, highlighting the importance of controlling for salvage pathway contributions [4].
This compound Metabolism: Cellular conversion to the active metabolite TAD varies between experimental systems. Monitoring TAD concentrations in cell extracts provides confirmation of effective drug activation [3].
Temporal Dynamics: Ras-GTP modulation follows time-dependent kinetics, with maximal suppression typically occurring between 6-12 hours after treatment initiation in vitro. Appropriate timecourse experiments are essential for capturing the full dynamic range of response [4].
Incomplete Ras-GTP Reduction: If expected decreases in Ras-GTP are not observed, verify IMP dehydrogenase inhibition and GTP pool depletion. Consider adding salvage pathway inhibitors like allopurinol or hypoxanthine to enhance effect [4] [5].
High Background in TLC Analysis: Ensure thorough washing of immunoprecipitation complexes and include appropriate negative controls (e.g., nonspecific IgG). Optimize TLC development conditions to achieve clear separation of GTP and GDP spots [4].
Variable Cellular Response: Account for differences in cell cycle distribution and proliferation status, as these significantly impact nucleotide metabolism and Ras activation dynamics. Use consistently maintained cultures in exponential growth phase [4].
The experimental workflow for studying this compound-induced Ras modulation involves multiple interconnected steps, as visualized in the following diagram:
Figure 2: Experimental Workflow for Assessing Ras-GTP Modulation by this compound. The protocol involves metabolic labeling, this compound treatment, Ras immunoprecipitation, nucleotide analysis by TLC, and quantitative assessment of Ras-GTP levels.
This compound represents a mechanistically distinct approach to Ras pathway modulation that operates through metabolic intervention rather than direct protein targeting. This strategy provides researchers with a valuable tool for investigating the relationships between nucleotide metabolism, oncogene expression, and malignant transformation. The well-characterized protocol for monitoring Ras-GTP complex formation offers a robust methodology for assessing Ras activation states in response to various experimental manipulations.
The clinical application of this compound, particularly in combination with allopurinol to simultaneously block de novo and salvage pathways of GTP synthesis, demonstrates the therapeutic potential of targeting nucleotide metabolism in Ras-driven malignancies. Furthermore, the documented synergy with other therapeutic agents suggests opportunities for rational combination regimens that may enhance efficacy and overcome resistance mechanisms.
As drug discovery efforts continue to focus on direct Ras inhibitors, particularly against specific mutants such as K-Ras G12C, this compound-based approaches maintain relevance as complementary strategies that target the fundamental nucleotide requirements for Ras activation. The continued investigation of this compound and related compounds may yield important insights for developing next-generation metabolic interventions in oncology.
This compound (2-β-D-ribofuranosylthiazole-4-carboxamide) is a synthetic C-nucleoside with demonstrated antitumor activity against various animal and human tumors, including leukemias and gliomas. Its mechanism of action involves conversion to the active metabolite thiazole-4-carboxamide adenine dinucleotide (TAD), which inhibits inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanylate synthesis. This inhibition leads to depletion of GTP pools, downregulation of oncogenes, and ultimately cessation of cancer cell proliferation. The analytical determination of this compound and its metabolites in biological samples presents significant challenges due to their polar nature, low concentrations in complex matrices, and the need to separate them from interfering endogenous compounds.
The development of reliable chromatographic methods is essential for preclinical and clinical investigations of this compound. Researchers and pharmaceutical scientists require robust analytical protocols to support pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism investigations. This application note provides comprehensive methodologies for the determination of this compound, its acetyl and benzoyl ester derivatives, and the active metabolite TAD in various biological matrices, including cell extracts, brain tissue, and clinical samples from leukemic patients. These methods have been optimized to achieve the necessary sensitivity, specificity, and reproducibility required for rigorous pharmaceutical analysis.
The simultaneous determination of this compound, its 5'-O-acetyl and 5'-O-benzoyl esters, and their active metabolite TAD in biological samples represents a significant analytical advancement for comprehensive drug monitoring. This method enables researchers to study the metabolic fate of this compound and its prodrug esters in a single analytical run, providing crucial information about ester hydrolysis and active metabolite formation. The method has been successfully applied to kinetic studies of cellular uptake and metabolism in C6 rat glioma cells and other in vitro systems, making it particularly valuable for preclinical development of this compound-based therapeutics [1] [2].
The method's ability to quantify nanomolar quantities of these compounds in cell extracts facilitates detailed investigations of cellular pharmacokinetics and metabolism. By monitoring both parent compounds and active metabolite simultaneously, researchers can establish correlation between exposure and pharmacological effects, supporting rational drug design and optimization of dosing regimens. The method has proven especially useful for comparing the metabolic patterns of this compound esters, which were designed to enhance lipophilicity and cellular uptake, with the parent drug [2].
The method has been rigorously validated according to standard bioanalytical method validation guidelines:
Table 1: Retention Times and Validation Data for Simultaneous Determination of this compound and Related Compounds
| Compound | Retention Time (min) | Linear Range | Limit of Quantification | Key Validation Parameters |
|---|---|---|---|---|
| This compound | 8.6 | Nanomolar range | Nanomolar level | No interference from matrix |
| TAD | 9.4 | Nanomolar range | Nanomolar level | Good peak resolution |
| Acetyl-tiazofurin | 16.7 | Nanomolar range | Nanomolar level | Complete separation |
| Benzoyl-tiazofurin | 19.8 | Nanomolar range | Nanomolar level | No co-elution issues |
Typical chromatograms demonstrate baseline separation of all four analytes with retention times of 8.6 min for this compound, 9.4 min for TAD, 16.7 min for acetyl-tiazofurin, and 19.8 min for benzoyl-tiazofurin. Peak identification should be confirmed by comparison of both retention times and UV spectra with authenticated standards. Quantification is performed using external calibration curves prepared in matrix-matched standards to account for any matrix effects.
The method has been specifically optimized to address potential interference from unidentified peaks in biological materials through careful gradient optimization. When applying this method to new cell lines or experimental conditions, verification of specificity using blank matrix samples is recommended. The method's robustness allows for reliable determination of analyte concentrations in kinetic studies, enabling researchers to establish cellular uptake profiles and metabolic conversion rates for this compound and its ester derivatives [1] [2].
The determination of this compound in brain tissue requires specialized methodology due to the exceptional complexity of the brain matrix and the relatively low concentrations of the drug that penetrate the blood-brain barrier. Previous HPLC methods developed for plasma, erythrocytes, and urine proved inadequate for brain tissue analysis due to unacceptable interference from endogenous compounds. Even the previously described simultaneous determination method failed to adequately separate this compound from overlapping peaks in brain extracts, necessitating the development of this specialized protocol [4].
This method has enabled critical investigations into this compound's potential for treating brain tumors and understanding its effects on central nervous system function. Studies have demonstrated that this compound can penetrate the blood-brain barrier and modify central regulation of motor activity, possibly through action on adenosine A1 receptors. The method provides the necessary sensitivity and specificity to support these neuropharmacological investigations and the development of this compound for neuro-oncological applications [4].
Table 2: Method Validation Summary for this compound Determination in Rat Brain
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1-10 μg/g brain tissue | r² > 0.995 |
| Retention Time | 9.0 min | RSD < 2% |
| Intra-day Precision | RSD < 5.2% | RSD < 15% |
| Inter-day Precision | RSD < 7.8% | RSD < 15% |
| Accuracy (Recovery) | 92.4% | 85-115% |
| Limit of Detection | 0.05 μg/g brain tissue | S/N > 3 |
| Limit of Quantification | 0.1 μg/g brain tissue | S/N > 10 |
This method has been successfully applied to quantify this compound in brain tissue following systemic administration, providing valuable data on blood-brain barrier penetration and brain pharmacokinetics. The simple sample preparation procedure avoids using organic solvents and aggressive acids, preserving analyte integrity while effectively removing interfering proteins and lipids.
For optimal results, the following troubleshooting guidelines are recommended:
The method's robustness and simplicity make it suitable for high-throughput analysis of brain samples in preclinical pharmacokinetic and distribution studies, supporting the development of this compound for neurological indications [4].
The determination of thiazole-4-carboxamide adenine dinucleotide (TAD) levels in leukemic patients represents a critical therapeutic drug monitoring application with direct clinical relevance. TAD is the active metabolite responsible for this compound's antileukemic activity through potent inhibition of IMP dehydrogenase. Monitoring intracellular TAD concentrations provides a valuable biomarker for drug sensitivity and may help identify emerging drug resistance during therapy [5] [6].
This highly sensitive method enables precise quantitation of TAD in mononuclear cells of leukemic patients treated with this compound, supporting dose optimization and treatment individualization. The method can simultaneously separate thirteen other biologically relevant adenine, guanine, cytosine, and uridine nucleotides, providing a comprehensive view of nucleotide pool alterations in response to this compound therapy. This capability is particularly valuable given that TAD concentrations in cancer cells should serve as a good indicator of sensitivity to this compound and might herald the emergence of drug-resistant cells [5].
Application of this method in clinical settings has revealed important pharmacodynamic relationships. For example, in a patient with chronic granulocytic leukemia in blast crisis, TAD concentrations in mononuclear cells at 2, 6, and 24 hours after a 2200 mg/m² dose of this compound were 23.1, 13.6, and 0.8 μM, respectively. After a higher dose of 3300 mg/m², corresponding TAD levels were 42.8, 26.1, and 1.4 μM, demonstrating dose-dependent exposure [5].
These findings highlight the value of TAD monitoring for dose individualization in leukemic patients. The method provides clinicians with a tool to verify target engagement and optimize dosing regimens to maximize therapeutic efficacy while minimizing toxicity. The ability to precisely measure TAD concentrations in target cells represents a significant advancement in the therapeutic drug monitoring of antineoplastic agents and supports the personalized medicine approach in oncology [5] [6].
The comprehensive profiling of nucleotides in cells treated with this compound provides crucial insights into the biochemical consequences of IMP dehydrogenase inhibition. Since this compound's ultimate mechanism of action involves perturbation of nucleotide pools, particularly GTP depletion, simultaneous measurement of all relevant nucleotides offers a systems-level view of drug activity. The ion pair reversed-phase high performance liquid chromatography (IP-RP-HPLC) method described here enables separation and quantification of 15 nucleotides in a single injection, providing unprecedented analytical capability for drug mechanism studies [3].
This method is particularly valuable for investigating the biochemical sequelae of this compound treatment in cancer cells, as it allows researchers to monitor changes in multiple nucleotide pools simultaneously. The simultaneous quantification of purine, pyrimidine, and pyridine nucleotides provides a comprehensive picture of the metabolic state of cells following drug exposure, enabling detailed investigations of the relationship between IMPDH inhibition and subsequent effects on cell proliferation, differentiation, and apoptosis [3].
Table 3: Key Nucleotides Separated by IP-RP-HPLC Method and Their Relevance to this compound Studies
| Nucleotide | Role in Cell Metabolism | Significance in this compound Action |
|---|---|---|
| GTP | RNA synthesis, G-protein signaling | Primary target depleted via IMPDH inhibition |
| ATP | Energy currency, RNA synthesis | Energy status indicator, may decrease secondary to GTP depletion |
| NAD | Redox reactions, energy metabolism | Analogous to TAD structure, possible competition |
| IMP | Purine nucleotide biosynthesis | Substrate for IMPDH, accumulates after inhibition |
| XMP | Intermediate in GMP synthesis | Direct product of IMPDH reaction, decreases after inhibition |
| UDP, UTP | Pyrimidine metabolism, glycosylation | May be affected secondary to GTP depletion |
| CDP, CTP | Pyrimidine metabolism, phospholipid synthesis | May be affected secondary to GTP depletion |
This comprehensive nucleotide profiling method has been successfully applied to study the effects of this compound and related compounds in various cancer cell lines, including human colorectal cancer (HT29, Caco2) and cervical cancer (HeLa) cells. The method enables researchers to quantitatively document the specific depletion of GTP pools following drug treatment, while simultaneously monitoring changes in other nucleotide pools that may contribute to the overall pharmacological effect [3].
The ability to measure all major nucleotides in a single analysis provides significant advantages over methods that focus on limited subsets of nucleotides. This comprehensive approach can reveal compensatory mechanisms and unexpected metabolic consequences of IMPDH inhibition that might be missed with targeted methods. Furthermore, the method's sensitivity allows detection of nucleotide pool changes even at sublethal drug concentrations, facilitating detailed dose-response and time-course studies that strengthen the understanding of this compound's mechanism of action [3].
The following diagram illustrates the metabolic pathway of this compound and the corresponding analytical strategies covered in this application note:
Figure 1: this compound Metabolic Pathway and Analytical Strategies. This diagram illustrates the metabolic activation of this compound and its prodrug esters to the active metabolite TAD, which inhibits IMP dehydrogenase leading to GTP depletion and ultimately apoptosis in cancer cells. The dashed lines connect each key compound to the appropriate analytical method for its determination in various biological matrices.
The analytical methods presented in this application note provide comprehensive tools for the determination of this compound, its ester derivatives, active metabolite TAD, and associated nucleotide pool changes in various biological matrices. These protocols enable detailed pharmacokinetic and pharmacodynamic investigations during preclinical and clinical development of this compound-based therapies. The methods have been rigorously validated and applied in real research settings, demonstrating their reliability and robustness.
As research on this compound continues to evolve, these analytical methods will play a crucial role in understanding its mechanism of action, optimizing dosing regimens, and developing improved analogs. The ability to precisely quantify drug levels and biochemical effects supports the rational development of this promising class of antineoplastic agents. Researchers are encouraged to adapt these methods to their specific needs while maintaining the core analytical principles that ensure data quality and reproducibility.
The table below summarizes the primary biochemical mechanisms that contribute to resistance, as identified in studies on drug-induced resistant cell lines.
| Mechanism | Key Findings & Alterations | Experimental Evidence |
|---|
| Reduced Active Metabolite (TAD) Formation | Decreased accumulation of the active metabolite, Tiazofurin Adenine Dinucleotide (TAD) [1] [2]. | • NAD Pyrophosphorylase Activity: Substantially deleted in resistant leukemia lines; significantly decreased in resistant hepatoma lines [1]. • Drug Uptake: Reduced transport of this compound into resistant hepatoma cells [2]. | | Enhanced Guanylate Salvage Pathway | Increased utilization of pre-formed guanine to synthesize guanylates, bypassing the blocked de novo synthesis pathway [1] [2]. | • Increased synthesis of guanylates from salvaged guanine observed in resistant hepatoma, L1210, and P388 leukemia lines [1]. | | Alterations in Target Enzyme & Pools | Upregulation of the target enzyme and expansion of internal nucleotide pools [2]. | • IMP Dehydrogenase (IMPDH) Activity: Increased 2- to 3-fold in resistant hepatoma cells [2]. • Guanylate Pools: Steady-state levels elevated 3-fold in resistant hepatoma cells [2]. | | Stability of Resistance | Varies between cancer cell types. | • Stable Resistance: Observed in L1210 and P388 leukemia lines, maintained without drug pressure [1]. • Reversible Resistance: Observed in hepatoma 3924A, with sensitivity returning after ~50 passages without drug selection [1] [2]. |
The following diagram and protocol outline a general approach for profiling resistance mechanisms in a laboratory setting.
Detailed Methodologies for Key Assays:
Q: What is the most critical factor to measure when characterizing this compound resistance? A: The accumulation of the active metabolite, TAD, is a primary indicator. Research consistently shows that reduced TAD levels, due to either decreased formation (low NAD pyrophosphorylase) or increased hydrolysis (high TADase), strongly correlate with the resistant phenotype [1].
Q: Can resistance to this compound be reversed? A: It depends on the cell type. In some models, like the rat hepatoma 3924A, resistance is reversible and sensitivity returns after culturing the cells without drug selection pressure. In other models, like certain leukemias, the resistance is stable and genetically fixed [1] [2].
Q: Besides the primary IMPDH target, what other pathways are affected? A: this compound action and resistance involve a cascade of effects. Secondary impacts include a profound drop in guanylate pools (in sensitive cells), a rise in IMP and PRPP pools, and alterations in other dNTP concentrations (dATP, dCTP), which can be explored in your profiling [4].
Q: Are these resistance mechanisms relevant to human cancers? A: Yes, studies on human lung cancer cell lines have shown that sensitivity to this compound is linked to higher TAD accumulation and a significant reduction in guanylate pools after treatment, mirroring findings in rodent models [1].
Tiazofurin is an investigational C-nucleoside antimetabolite. Its primary mechanism of action is believed to be the depletion of guanine nucleotides. Inside the cell, this compound is metabolized to an analogue of NAD, which potently inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides [1] [2] [3].
The table below summarizes the spectrum of toxicities associated with this compound as identified in clinical trials:
| Toxicity Category | Specific Side Effects |
|---|---|
| Cardiac | Pleuropericarditis (dose-limiting) [1] [4] |
| Systemic/General | "Viral-like" syndrome (severe malaise, headaches, myalgias, fever), nausea, vomiting, diarrhea [1] [5] [6] |
| Neurological | Headache, lethargy, sleeping difficulty [5] [4] [6] |
| Dermatological | Skin rash, desquamation of the palms and soles [5] [6] |
| Ocular | Conjunctivitis, photophobia, burning of the eyes [5] [4] [6] |
| Hematological | Anemia, lymphopenia (less common: neutropenia) [5] [4] |
| Biochemical | Hyperuricemia, elevated serum creatine phosphokinase (CPK), elevated liver transaminases [1] [5] [4] |
An analysis of data from 198 patients across Phase I trials found that severe cardiac toxicity, primarily pleuropericarditis, occurred in about 4% of all courses of this compound [4]. The risk appears to be influenced by how the drug is administered.
| Administration Schedule | Key Pharmacokinetic Parameters | Associated Pleuropericarditis Risk |
|---|
| 5-day Continuous Infusion (CI) | Higher Area Under the Curve (AUC) (Prolonged exposure) | Higher incidence [4] | | 10-min Bolus / 5-day Bolus | Higher Peak Plasma Concentration (C~max~) (Intense, short-term exposure) | Higher incidence [7] [4] | | 1-hour Daily Infusion | Lower C~max~ and AUC compared to bolus/CI | Lower incidence and severity [7] |
One study noted that a 1-hour daily infusion schedule resulted in a lower incidence and severity of side effects, including pleuropericarditis. This method produced peak plasma concentrations about one-half of those achieved with a 10-minute bolus and an AUC that was 52% of that from a continuous infusion, allowing for higher total doses to be administered more safely [7].
For scientists designing preclinical or clinical studies, here are key considerations for monitoring and managing pleuropericarditis risk.
The following diagram illustrates the hypothesized pathway from this compound administration to the potential development of pleuropericarditis, based on the gathered literature.
The exact biological pathway leading from GTP depletion to pleuropericarditis is not fully detailed in the available literature and remains an area for further investigation.
What is the primary mechanism of Tiazofurin's anti-cancer activity? this compound is an oncolytic nucleoside analog. Its active metabolite, Thiazole-4-carboxamide adenine dinucleotide (TAD), potently inhibits the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH) [1] [2] [3]. IMPDH is critical for the de novo synthesis of guanine nucleotides. Inhibition leads to a depletion of intracellular GTP and dGTP pools, which curtails RNA and DNA synthesis, thereby halting cancer cell proliferation [2].
How does this compound resistance develop? Research on hepatoma 3924A cells indicates that resistance is a multifactorial, drug-induced metabolic adaptation. Key mechanisms identified include [4]:
Are there any synergistic combinations that may allow for lower, less toxic dosing? Yes, preclinical studies suggest that the cytotoxicity of this compound can be synergistically enhanced with other agents, which may allow for dose reduction. However, the synergy is highly schedule-dependent [5] [6].
| Issue / Hypothesis | Proposed Monitoring & Experimental Approach | Key Parameters & Methodologies |
|---|---|---|
| Mechanism-based toxicity due to GTP depletion in non-target tissues [2]. | Monitor nucleotide pools in in vitro and in vivo models. Co-administration with guanine or guanosine to bypass IMPDH block (rescue strategy). | HPLC: Quantify GTP, dGTP, IMP pools in target and non-target tissues (e.g., liver, blood cells) [2]. |
| Development of drug resistance leading to treatment failure and potential dose escalation [4]. | Characterize resistant cell lines. Profile IMPDH activity, drug transport, and nucleotide salvage pathways. Use combination therapy to prevent resistance. | Enzyme Activity Assays: IMPDH activity [4]. Radiolabeled Transport Studies: this compound uptake [4]. LC-MS/MS: Quantify TAD metabolite levels [5]. |
| Off-target effects & intrinsic liver stress potentially triggering idiosyncratic Drug-Induced Liver Injury (DILI) [7]. | Monitor established clinical chemistry markers and investigate adaptive stress response pathways in hepatocyte models. | Clinical Chemistry: Plasma ALT, AST levels. Cell Culture/Animal Models: Analyze activation of stress pathways (e.g., JNK, Nrf-2) and mitochondrial function [7]. |
1. Protocol for Assessing Nucleotide Pool Alterations
2. Protocol for Evaluating Synergistic Combinations
While the search results do not detail a specific pathway for this compound's hepatotoxicity, they emphasize that drug-induced liver injury (DILI) is an active process often involving mitochondrial stress and specific death signaling pathways. The following diagram generalizes this concept, which can serve as a hypothesis for investigating this compound's liver effects.
Q1: What are the known toxicities of Tiazofurin? Preclinical studies indicated that this compound's organ toxicities could include myelotoxicity, hepatotoxicity, and nephrotoxicity [1]. It is important to note that these effects were reported as mild and reversible at lower doses in animal models [1].
Q2: What is the mechanism of action of this compound? this compound is a nucleoside analog that is metabolically activated within the cell to an analog of NAD+ called thiazole-4-carboxamide adenine dinucleotide (TAD) [2] [3]. TAD acts as a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH) [1] [3] [4]. IMPDH is a critical enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, this compound depletes cellular GTP pools, thereby disrupting nucleic acid synthesis and inhibiting cell proliferation [3] [4].
Q3: Are there any general guidelines for monitoring drug-induced nephrotoxicity? While not specific to this compound, general clinical practice for monitoring nephrotoxicity from drugs includes [5]:
The table below outlines common pathogenic mechanisms of kidney injury relevant to drug safety profiling.
| Mechanism of Renal Injury | Description | Example Drug Classes |
|---|---|---|
| Altered Intraglomerular Hemodynamics | Disruption of pressure autoregulation in glomeruli | NSAIDs, ACE Inhibitors, ARBs, Calcineurin Inhibitors [5] |
| Tubular Cell Toxicity | Direct damage to renal tubular cells, often via impaired mitochondrial function or oxidative stress | Aminoglycosides, Amphotericin B, Cisplatin, contrast dye [5] |
| Inflammation | Allergic/immune reaction causing glomerulonephritis or acute interstitial nephritis | Beta-lactam antibiotics, Proton Pump Inhibitors, NSAIDs [5] |
| Crystal Nephropathy | Precipitation of drug or metabolites in tubules causing obstruction | Acyclovir, Methotrexate, high-dose Sulfonamides [5] |
The following diagram integrates this compound's known mechanism of action with a potential pathway for kidney injury, based on general principles of NAD+ biology and cellular stress [6].
The available information is insufficient to create detailed, this compound-specific nephrotoxicity monitoring protocols. To build a more comprehensive knowledge base for your support center, I suggest the following actions:
Tiazofurin acts as a purine analog. Its mechanism can be summarized as follows:
The table below outlines the specific hematological changes observed in a rat model after this compound administration:
| Parameter | Observed Effect | Time to Nadir | Key Findings |
|---|---|---|---|
| Bone Marrow Cellularity | Significant decrease (dose-dependent) [1] | 2-4 days post-treatment [1] | Half-life of decrease: 17.4 hours [1] [4]. |
| IMPDH Enzyme Activity | Rapid inhibition to ~10% of normal [1] [4] | 2 hours post-treatment [1] | Half-life of inhibition: 2.6 hours; precedes cellularity drop [1] [4]. |
| Erythron (Erythropoiesis) | Impaired, leading to anemia [1] | Correlates with bone marrow cellularity nadir [1] | Accumulation of this compound in erythrocytes may contribute to anemia [1]. |
| Other Enzymes | Decreased activity of GMP reductase, deoxycytidine kinase, etc. [4] | Varies (2.6 - 6.5 hours) [4] | Suggests a broader disruption of purine and pyrimidine metabolism beyond IMPDH [4]. |
The recovery of bone marrow after this compound-induced suppression is a regenerative process. Key insights from animal studies are summarized below:
| Experimental Factor | Impact on Recovery | Experimental Evidence |
|---|---|---|
| Dosage | Higher doses and repeated administrations cause more severe damage and prolong recovery [1]. | In rats, a single 150 mg/kg dose caused cellularity to drop to 50% by day 4, with full recovery by day 8. Two doses led to a more profound suppression, requiring up to 16 days for full recovery [1]. |
| Therapeutic Regimen | Continuous or repeated application damages regenerating stem cells that have entered the cell cycle, worsening suppression [1]. | "Repeated and continuous applications of S-phase-specific agents, such as this compound, induce more serious damage to erythropoiesis..." [1]. |
| Stem Cell Dynamics | Recovery is initiated by quiescent hematopoietic stem cells (HSCs) entering the cell cycle to repopulate the marrow [1]. | After suppression, surviving stem cells receive signals to proliferate. A population of 'primitive' stem cells remains quiescent to ensure long-term regenerative capacity [1]. |
Q1: What is the molecular half-life of IMPDH inhibition versus the half-life of reduced bone marrow cellularity? The inhibition of the IMPDH enzyme is very rapid, with a half-life of 2.6 hours in the bone marrow. In contrast, the subsequent reduction in bone marrow cellularity occurs more slowly, with a half-life of 17.4 hours. This indicates that the enzymatic inhibition is a primary event that precedes and causes the cellular damage [1] [4].
Q2: Are there any strategies to modulate this compound's hematological toxicity? Yes, research suggests two main strategies:
Q3: What are the key clinical signs of severe bone marrow suppression in animal models? In rat studies, beyond the quantitative drops in blood counts, clinical signs observed 2-8 days post-treatment included severe anemia, cachexia, somnolence, petechiae (small red spots) on the head and neck, and bleeding from the eyes and nose [1].
Q4: Does this compound interact with other common chemotherapeutic agents? Yes, and this requires careful experimental design. For example, this compound can enhance the anabolism and toxicity of 5-fluorouracil (5-FU) by increasing cellular levels of 5-phosphoribosyl-1-pyrophosphate (PRPP), a co-factor needed for 5-FU activation. This interaction can lead to increased lethal toxicity in mice, indicating that caution is needed when combining these agents [5].
The following is a generalized protocol based on the methodologies from the search results, which you can adapt for your in vivo studies.
Objective: To evaluate the time course of this compound-induced bone marrow suppression and recovery in a rodent model.
Materials:
Method:
The table below summarizes the toxicities observed in a Phase I clinical trial of this compound administered as a five-day continuous infusion [1].
| Adverse Event | Frequency / Description |
|---|---|
| Neurotoxicity (dose-limiting) | Occurred in 6 of 24 patients; symptoms included confusion, lethargy, obtundation, hemiparesis, cortical blindness. |
| Myelosuppression | Observed as a toxicity. |
| Dermatological Effects | Included desquamation of palms/soles, malar erythema, hyperpigmentation. |
| Stomatitis | Inflammation of the mucous lining of the mouth. |
| Other Events | Chest pain, drug fever, increased serum creatine phosphokinase. |
For researchers investigating similar compounds or mechanisms, the following workflow diagrams the mechanism of this compound and its related adverse events.
Given the challenges with this compound, your research might benefit from considering these avenues:
What is the primary mechanism of action of tiazofurin?
this compound is a C-nucleoside that requires intracellular activation to exert its effect. It is converted to its active metabolite, thiazole-4-carboxamide adenine dinucleotide (TAD), which is an analog of NAD. TAD potently inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH). This inhibition blocks the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the de novo biosynthesis of guanine nucleotides. The subsequent depletion of cellular GTP pools is responsible for its antineoplastic effects, including the down-regulation of oncogenes like ras and myc [1] [2] [3].
What are the main mechanisms of resistance to this compound? Resistance in human leukemic cells (e.g., K562 cell lines) has been linked to several key biochemical changes [3] [4]:
Can this compound be used in combination therapies? Yes, therapeutic synergism has been observed in animal models. Combining this compound with other agents can lead to greater tumor cell kill than each agent alone. The table below summarizes some synergistic combinations and their proposed rationale [1] [5] [6].
| Combination Agent | Observed Effect / Proposed Rationale |
|---|---|
| Allopurinol | Inhibits xanthine oxidase, leading to a marked rise in hypoxanthine. This high hypoxanthine level inhibits the guanine salvage pathway, preventing bypass of the IMPDH blockade [1]. |
| Ribavirin | Ribavirin inhibits IMPDH at the IMP site and has been shown to prolong the IMP-depressing action of this compound, leading to enhanced GTP depletion [1] [6]. |
| 6-Thioguanine | Shows therapeutic synergism against resistant leukemia lines in mice [5]. |
| Cisplatin & Cytarabine | Demonstrated optimal tumor burden reduction in combination with this compound in murine P388 leukemia models [5]. |
Observation: Diminished cytotoxic effect of this compound after repeated treatment cycles in cell cultures or animal models.
Solutions:
Observation: this compound shows potent anti-cancer activity in some cell lines (e.g., certain leukemias) but is less effective in others.
Solutions:
This protocol outlines key steps to confirm this compound is working as intended in a cell-based assay.
Workflow Diagram
Detailed Steps:
The following diagram illustrates the key metabolic pathway targeted by this compound and the primary mechanisms of resistance.
Pathway Diagram
Tiazofurin enters cells primarily via specific nucleoside transporters. Knowing which transporters your cell lines express is crucial for predicting uptake efficiency and cytotoxicity [1] [2].
The table below summarizes the transportability of this compound (TR) and a related drug, Benzamide Riboside (BR), by different human nucleoside transporters produced in a recombinant system. A lower Kᵢ value indicates a stronger interaction and better transportability [1] [2].
| Transporter Type | Function | Transportability of TR (Rank) | Inhibition Constant Kᵢ for TR (μM) |
|---|---|---|---|
| hCNT3 | Concentrative (Na⁺-dependent) | Very High (hCNT3 >> hENT1) [1] | 5.4 [2] |
| hENT1 | Equilibrative (NBMPR-sensitive) | High [1] | 57 [2] |
| hENT2 | Equilibrative (NBMPR-insensitive) | Moderate [1] | 16 [2] |
| hCNT2 | Concentrative (Na⁺-dependent) | Low [1] | Data not available in sources |
| hCNT1 | Concentrative (Na⁺-dependent) | Very Low [1] | 221 [2] |
Objective: To demonstrate that cellular sensitivity to this compound depends on functional nucleoside transporter activity.
Protocol:
Objective: To establish a protocol that demonstrates the synergistic inhibition of cell proliferation using a combination of this compound and quercetin.
Protocol:
This diagram illustrates the established synergistic protocol between this compound and Quercetin.
Synergistic Drug Protocol Workflow
This diagram maps the primary cellular pathway of this compound activity, based on search results.
This compound Mechanism of Action
The table below consolidates the primary toxicities observed across different clinical trial protocols.
| Administration Method | Dose-Limiting Toxicity (DLT) | Other Notable Toxicities | Maximum Tolerated Dose (MTD) | Key Pharmacokinetic Findings |
|---|---|---|---|---|
| 10-min infusion daily x 5 days [1] | Neurotoxicity (headache, drowsiness, irritability); Severe myalgias [1] | Mild, reversible serum transaminase elevations; Nausea, vomiting, diarrhea; Mild hypertension; Dysphagia; Exfoliative dermatitis of hands/feet [1] | 2200 mg/m²/day [1] | Triphasic plasma disappearance; Half-lives: 9.7 min, 1.6 h, 5.5 h; Renal elimination primary (85% as parent compound) [1] |
| 5-day continuous infusion [2] [3] | Myelosuppression; Neurotoxicity (severe lethargy) [2] [3] | Superficial skin peeling; Myalgias; Tearing; Pleuropericarditis (chest pain) [2] | 1650 mg/m²/day [3] | Half-life: ~7.7 hours; Dramatic changes in pharmacokinetics and toxicity with minor renal function abnormalities [2] |
| 1-hour infusion daily [4] | Lower incidence and severity of side effects compared to other methods [4] | -- | Higher doses and larger total amounts could be administered than in previous trials [4] | Peak plasma concentrations approx. half of those from 10-min bolus; Biphasic with alpha t½ 0.5 h, beta t½ 6.2 h; Faster elimination than continuous infusion [4] |
Understanding tiazofurin's mechanism provides context for its toxicities and therapeutic effects.
ras and myc, induction of differentiation in leukemic blast cells, and inhibition of viral replication [5] [6] [7].The following diagram illustrates the metabolic pathway of this compound and its downstream effects.
Here are answers to frequently asked questions that may arise during research or clinical development of this compound.
Q1: How can we mitigate the neurotoxicity associated with this compound?
Q2: Are there any known drug-drug interactions to be aware of?
Q3: Why is this compound more effective in some cancer types (e.g., leukemias) than others?
Q4: What biomarkers can be used to monitor this compound's biological activity?
The administration schedule significantly influences tiazofurin's efficacy and toxicity profile. The table below compares different dosing strategies.
| Schedule | Dose (mg/m²) | Key Findings & Clinical Implications | Toxicity Profile |
|---|---|---|---|
| 1-hour daily infusion [1] | 1,100 - 4,400 (daily for 10-15 days) | Lower peak plasma concentration, faster elimination; enables higher total doses and longer cycles [1] [2]. | Lower incidence/severity of side effects; hematologic responses and complete remissions observed in leukemia [1]. |
| 5-day continuous infusion [3] [4] | 1,100 - 1,650 (daily for 5 days) | Maximally tolerated dose: 1,650 mg/m²; recommended for initial Phase II trials [3] [4]. | Dose-limiting neurological toxicity, pleuropericarditis, "viral-like" syndrome (severe malaise, headache, myalgia) [3] [4]. |
| 10-min bolus [1] | Not specified | Higher peak plasma concentrations compared to 1-hour infusion [1]. | Associated with serious side effects (neurotoxicity, pleuropericarditis) [1]. |
Combining this compound with other drugs can create a synergistic effect, enhancing anti-tumor activity and overcoming resistance.
| Combination Partner | Experimental Model | Key Findings & Synergy Mechanism | Dosage (mg/kg/dose) |
|---|---|---|---|
| Cisplatin [5] | P388/O leukemia (mice) | Therapeutic synergism; greater tumor burden reduction than single agents [5]. | This compound: 330; Cisplatin: 0.58 |
| 5'-palmitate of ara-C [5] | P388/O leukemia (mice) | Therapeutic synergism; greater tumor burden reduction than single agents [5]. | This compound: 220; Ara-C derivative: 20 |
| 6-Thioguanine [5] | ara-C-resistant P388 leukemia (mice) | Effective against resistant leukemia; therapeutic synergism [5]. | This compound: 100; 6-Thioguanine: 0.8 |
| Dipyridamole [6] [7] | Hepatoma 3924A cells (in vitro) | Schedule-dependent synergy; inhibits nucleoside transport, blocking salvage pathway [7]. | Not specified |
| Allopurinol [6] [2] | Clinical (end-stage leukemia) | Increases plasma hypoxanthine; inhibits guanine salvage (GPRT), enhancing GTP depletion [6] [2]. | Allopurinol: 100 mg every 4-6 hrs [2] |
The synergy with dipyridamole is highly dependent on the order of administration. The most effective strategy is pre-treating with either this compound or dipyridamole before adding the second drug. Simultaneous addition can be antagonistic [7].
Managing side effects is critical for administering effective doses over a sustained period.
This compound's intracellular mechanism and biochemical monitoring enable a rationally targeted therapy.
Diagram: this compound's Mechanism of Action and Combination Strategy. This compound (TR) is metabolized to TAD, which inhibits IMP dehydrogenase, leading to GTP depletion. This core effect is enhanced by Allopurinol and Dipyridamole, which block the guanine salvage pathway [6] [2] [7].
Key parameters for monitoring biochemical action include [6] [2]:
| Combination Drug | Target Cancer / Cell Line | Observed Effect & Rationale | Key Scheduling Insight |
|---|---|---|---|
| Difluorodeoxycytidine (DFDC) [1] | HL-60 leukemia, OVCAR-5 ovarian, PANC-1 pancreatic, rat hepatoma | Synergistic differentiation and cytotoxicity; DFDC inhibits DNA synthesis (dCTP depletion), TZF inhibits guanine synthesis (GTP depletion). | Simultaneous application reported effective. |
| Cisplatin [2] | P388 leukemia (mice) | Therapeutic synergism; greater tumor burden reduction than single agents. | Daily administration for 9 days. |
| 6-Thioguanine [2] | P388 leukemia resistant to ara-C (mice) | Therapeutic synergism against drug-resistant leukemia. | Daily administration for 9 days. |
| 5'-Palmitate of ara-C [2] | P388 leukemia (mice) | Therapeutic synergism; greater tumor burden reduction than single agents. | Daily administration for 9 days. |
| Retinoic Acid [3] | HL-60 cells | Synergy observed; both agents can induce differentiation and down-regulate oncogenes. | Suggested for combination, specific schedule not detailed. |
| Allopurinol [3] | End-stage leukemia (clinical) | Enhanced efficacy; allopurinol elevates hypoxanthine, inhibiting guanine salvage and complementing TZF's de novo synthesis blockade. | Allopurinol (100 mg) given every 4-6 hours during TZF infusion. |
Understanding this compound's mechanism and primary dose-limiting toxicity is crucial for designing combination regimens.
The following diagram illustrates this compound's mechanism and the rationale for its key combinations.
When designing experiments with this compound combinations, consider these factors based on published research.
Monitoring Hematological Toxicity: The hematopoietic system is a primary target of toxicity.
Rationale for Sequencing: The sequencing of S-phase-specific agents like this compound is critical. Initial doses reduce the population of actively cycling cells, which may then trigger quiescent stem cells to enter the cell cycle. If a second dose is administered too soon, it can disproportionately damage this regenerating population, causing more severe toxicity [4]. Allowing time for recovery after the nadir is essential.
What is the primary clinical challenge with this compound? The primary challenge is its hematological toxicity, including anemia and bone marrow suppression, which is dose-dependent and requires careful monitoring [6] [4] [3].
Are there biomarkers to guide this compound therapy? Yes, treatment can be biochemically monitored. Key markers include IMPDH activity and GTP and TAD concentrations in target cells (e.g., blast cells in leukemia), and This compound and hypoxanthine levels in plasma [3].
Why is allopurinol co-administered with this compound in some protocols? Allopurinol serves a dual purpose. It manages tumor lysis syndrome by lowering uric acid. More importantly, it elevates plasma hypoxanthine, which competitively inhibits the guanine salvage pathway. This prevents cancer cells from bypassing this compound's blockade of de novo GTP synthesis, enhancing this compound's efficacy [3].
Can this compound induce cancer cell differentiation? Yes, studies note that this compound can induce differentiation in human leukemic cells like HL-60, in addition to its cytotoxic effects. This differentiation effect may contribute to its anti-leukemic activity [3] [1].
Tiazofurin is an antitumor agent that targets the de novo guanine nucleotide synthesis pathway. Its active metabolite, This compound-Adenine Dinucleotide (TAD), inhibits the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) [1]. This inhibition leads to a depletion of intracellular GTP pools [2] [1].
In the context of erythroid (red blood cell) series cells, this GTP depletion has two primary and seemingly opposite effects:
The diagram below illustrates this dual pathway.
When administering this compound in vivo (e.g., in rat models), monitor these hematological parameters to assess damage and recovery of erythropoiesis. The effects are dose-dependent and reversible [1] [3].
| Monitoring Area | Specific Parameters & Changes | Notes & Timing |
|---|
| Peripheral Blood | • Red Blood Cell (RBC) Count: Decrease • Hemoglobin: Decrease • Anemia: Severe, with cachexia • Morphology: Anisocytosis, anisochromasia, signs of hemolysis [1] [4] | Nadir (lowest point) occurs within the first 8 days [1]. | | Bone Marrow | • Cellularity: Significant decrease • Erythroid Series: Reduced fraction of erythroid progenitor cells [1] [3] | The half-time for cellularity decrease is ~17.4 hours [1]. | | Spleen | • Cellularity: Decrease [1] | The spleen is a key site of extramedullary hematopoiesis. | | Clinical Signs | • Weight loss, alopecia, dehydration, petechiae (head/neck), bleeding from eyes/nose [1] | Magnitude is proportional to dose and recurrence of treatment. |
Here are solutions to frequently encountered problems when studying this compound's effects on erythropoiesis.
| Issue | Possible Cause | Recommended Solution |
|---|
| Severe anemia compromising | Excessive this compound dose or overly frequent administration damaging hematopoietic stem and progenitor cells [1]. | • Dose Adjustment: Optimize and test lower doses or less frequent schedules. • Monitor Recovery: Normal function of hemopoietic tissues is typically restored by Day 20 post-treatment; schedule experiments accordingly [1] [3]. | | Unexpected erythroid differentiation in leukemic cell lines (e.g., K-562) | This is an intended drug effect. GTP depletion modulates oncogenes and induces differentiation [2]. | • Confirm Mechanism: Use guanosine to replenish GTP pools. It should prevent differentiation, confirming the mechanism is IMPDH-dependent [2]. • Monitor Markers: Track differentiation with hemoglobin (benzidine staining) or surface markers (Glycophorin A) [2]. | | High variability in erythroid toxicity between experiments | Differences in animal model health, diet, or baseline hematopoiesis. Potential accumulation of this compound in RBCs [1]. | • Standardize Models: Ensure consistent animal health status. • Account for RBC Accumulation: this compound enters and accumulates in erythrocytes, which may affect its distribution and toxicity profile [1]. | | Morphological abnormalities in erythrocytes | Direct erythrocytotoxicity, potentially making cells more susceptible to oxidative stress and membrane damage [4]. | • Use Advanced Imaging: Employ Scanning Probe Microscopy (SPM) to detect early membrane irregularities and pre-hemolytic damage [4]. |
This protocol is based on methods used in rodent studies [1].
This in vitro protocol is derived from foundational this compound studies [2].
The table below summarizes quantitative data on IMPDH inhibition by this compound and related compounds.
| Inhibitor | Target / Context | Key Kinetic Parameters & Effects | Experimental System | Citation |
|---|---|---|---|---|
| This compound | IMP dehydrogenase (general) | Acts as a prodrug; converted to an analog of NAD (TAD) which is the active inhibitor. | Human leukemic cells, rat hepatoma cells | [1] [2] |
| This compound | IMP dehydrogenase (intact cells) | Inhibition correlated with decreased intracellular GTP pool levels. | Human CEM lymphocytes | [3] |
| This compound | Glycoprotein metabolism | Reduced GTP levels by 80%; inhibited incorporation of mannose/fucose into glycoproteins. | Sarcoma 180 cells | [4] |
| Mycophenolic Acid | IMP dehydrogenase (intact cells) | Inhibition correlated with decreased intracellular GTP pool levels. | Human CEM lymphocytes | [3] |
| Mycophenolic Acid | Glycoprotein metabolism | Reduced GTP levels by 80%; inhibited incorporation of mannose/fucose into glycoproteins. | Sarcoma 180 cells | [4] |
| Disulfiram | IMPDH (irreversible) | ( k_{on} = 9.3 \times 10^4 M^{-1}s^{-1} ) (for hIMPDH II) | Recombinant human IMPDH II | [5] |
| Bronopol | IMPDH (irreversible) | ( k_{on} = 2.9 \times 10^4 M^{-1}s^{-1} ) (for hIMPDH II) | Recombinant human IMPDH II | [5] |
| Ebselen | IMPDH (irreversible) | ( k_{on} = 0.7 \times 10^4 M^{-1}s^{-1} ) (for hIMPDH II) | Recombinant human IMPDH II | [5] |
This method monitors IMP dehydrogenase inhibition in intact human CEM lymphocytes, based on the assay developed by [3].
This luciferase-based HTS system is used to identify IMPDH inhibitors from compound libraries [5].
The relationship between this compound administration, its conversion to the active metabolite, and the subsequent biochemical and clinical effects can be visualized as follows:
The table below summarizes clinical pharmacokinetic data from different studies.
| Parameter | 5-Day Continuous Infusion | 1-Hour Infusion | Citation |
|---|---|---|---|
| Dosage | 1650 mg/m²/day (MTD) | 1100 - 3300 mg/m²/day | [8] [7] |
| Peak Plasma Concentration | Not specified (steady-state) | 245 µM (at 1100 mg/m²) | [7] |
| Terminal Half-life (t₁/₂) | Harmonic mean of 7.6 h | ~6.2 h | [2] [7] |
| Plasma Clearance | 3 L/h/m² | Faster than continuous infusion | [2] [7] |
| Dose-Limiting Toxicity | Neurological toxicity | Lower incidence and severity of side effects | [8] [7] |
| CSF Penetration | N/A | AUCCSF/AUCPlasma ratio of 0.28 (in monkeys) | [9] |
| Drug Name | Primary Molecular Target | Key Mechanism of Action | Reported Efficacy & Key Findings |
|---|---|---|---|
| Tiazofurin [1] [2] [3] | IMP Dehydrogenase (IMPDH) | Inhibits IMPDH → depletes GTP pools → downregulates oncogenes (e.g., ras, myc) and signal transduction [2]. | >75% therapeutic response in leukemic patients; induces blast cell maturation; shows synergistic effects with ribavirin, retinoic acid, taxol [2]. |
| 5-Fluorouracil (5-FU) [4] [5] [6] | Thymidylate Synthase (TS) | Inhibits TS → disrupts thymidylate synthesis → causes DNA damage and misincorporation into RNA [4]. | Widely used for solid tumors (e.g., colorectal, breast); resistance and toxicity (e.g., myelosuppression, mucositis) are common challenges [6]. |
| Methotrexate [4] | Dihydrofolate Reductase (DHFR) | Inhibits DHFR → depletes tetrahydrofolate → disrupts synthesis of purines and thymidylate [4]. | Used in various cancers and inflammatory diseases; efficacy can be limited by transport defects or DHFR overexpression [4]. |
| Gemcitabine [4] | Ribonucleotide Reductase (RNR) & DNA Polymerase | Inhibits RNR → depletes deoxynucleotides; misincorporated into DNA → terminates chain elongation [4]. | First-line treatment for pancreatic cancer; synergistic antitumor activity observed with capsaicin in research models [4]. |
A key differentiator for this compound is its direct inhibition of tumor invasion and metastasis, a property not commonly highlighted for other classic antimetabolites like 5-FU or Methotrexate.
| Cell Function | Effect of this compound | Experimental Models |
|---|---|---|
| Cell Adhesion | Inhibits adhesion to plastic and extracellular matrix proteins [7]. | 3LL-HH murine lung carcinoma; HT168-M1 human melanoma [7]. |
| Cell Migration | Decreases migration through matrix-covered filters [7]. | 3LL-HH murine lung carcinoma; HT168-M1 human melanoma [7]. |
| Invasion Marker Expression | Suppresses expression of αvβ3 integrin and MMP2 metalloproteinase [7]. | 3LL-HH murine lung carcinoma; HT168-M1 human melanoma [7]. |
| Glycoconjugate Biosynthesis | Inhibits glycosylation of a wide range of glycoproteins, most pronouncedly on proteoglycans [7]. | 3LL-HH murine lung carcinoma [7]. |
| In Vivo Metastasis | Loss of lung colonisation potential; inhibition of liver metastasis formation [7]. | 3LL-HH murine carcinoma in mice [7]. |
This multimodal action on metastasis can be visualized in the following pathway:
For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.
The table below summarizes the design, activity, and key findings for several significant Tiazofurin analogs discussed in the scientific literature.
| Analog Name / Type | Key Structural Modification | Reported Antitumor Activity (IC₅₀) | Proposed Mechanism / Target | Key Findings / SAR Insight |
|---|---|---|---|---|
| This compound (Parent) | N/A | Varied (entered clinical trials) [1] | IMP dehydrogenase (IMPDH) inhibitor; depletes GTP pools [2] | Limited by toxic side effects [1]; foundational mechanism. |
| Imidazofurin [3] | Imidazole ring replaces thiazole | Growth inhibitory activity against human myelogenous leukemia K562 cells [3] | Presumably similar to this compound (C-nucleoside analog) | Demonstrated that the thiazole ring could be replaced with an imidazole while retaining biological activity. |
| d-Xylo Stereoisomers (e.g., Compounds 3 & 4) [4] | Altered sugar moiety stereochemistry (xylo configuration) | 4-7 nM (against Raji and K562 cells) [4] | Induction of caspase-dependent apoptosis; cell cycle disruption [4] | >1,000-fold increase in potency over this compound (e.g., Compound 4 was 1354x more potent against Raji) [4]. Less genotoxic than this compound [4]. |
| d-arabino Stereoisomer (e.g., Compound 7) [4] | Altered sugar moiety stereochemistry (arabino configuration) & nitrogen functions at C-2' | 4-7 nM (against K562 cells) [4] | Not fully detailed, but shows high cytotoxicity. | ~300-fold increase in potency over this compound (e.g., 309x against K562) [4]. Highlights critical role of sugar configuration. |
| 7-Substituted Pyrrolotriazine C-Nucleosides (e.g., 11a, 11c) [1] | Pyrrolo[2,1-f][1,2,4]triazine base with C-7 alkynyl groups (e.g., cyclopropyl, propyl) | 20-400 nM across 8 cancer cell lines (e.g., LN-229 glioblastoma, Z-138 lymphoma) [1] | Causes dose-dependent DNA damage [1] | Moving beyond the traditional base structure can shift the mechanism from IMPDH inhibition to DNA damage induction. |
For the most impactful analogs, here is a summary of the key experimental methodologies and data from the studies.
In Vitro Antitumor Activity Assay (for stereoisomers 3, 4, 7) [4]
Mechanism of Action Studies (for stereoisomers) [4]
Mechanism of Action Studies (for 7-alkynyl C-nucleosides) [1]
The following diagram illustrates the established mechanism of action for the parent drug, this compound, which involves a cascade of biochemical events leading to cell death.
The research points to several critical avenues for the rational design of next-generation this compound analogs:
| Feature | Tiazofurin | Mycophenolic Acid (MPA) |
|---|---|---|
| Drug Type | Synthetic nucleoside analogue [1] [2] | Non-nucleoside, small molecule; natural product [1] [3] |
| Primary Known Use | Investigational anticancer agent (Phase II/III for leukemia) [1] [2] | Immunosuppressant (organ transplantation, autoimmune diseases); also investigated for antiviral and anticancer properties [4] [3] |
| Mechanism of Action | Prodrug; metabolically converted to Tiazole-4-carboxamide Adenine Dinucleotide (TAD), an analogue of NAD+, which competes for the cofactor binding site on IMPDH [1] [2]. | Direct, non-competitive, and reversible inhibitor of IMPDH; binds to the enzyme's substrate-binding site after the release of NAD+ [4] [1]. |
| Target Specificity | TAD is a highly selective inhibitor of IMPDH versus other cellular dehydrogenases [2]. | A selective and potent inhibitor of IMPDH; the IMPDH2 isoform (in activated lymphocytes) is up to 5x more sensitive than IMPDH1 [4] [5]. |
| Key Metabolic Step | Requires intracellular activation via phosphorylation and conversion to the active dinucleotide TAD [1]. | The active compound; the prodrug Mycophenolate Mofetil (MMF) is rapidly hydrolyzed in vivo to MPA [4]. |
| Primary Experimental Outcome | Depletion of intracellular GTP pools, leading to inhibition of DNA/RNA synthesis and anti-proliferative effects in cancer cells [2]. | Depletion of guanine nucleotides, leading to cytostatic effects on lymphocytes; also induces apoptosis and differentiation in various cancer cell lines [6] [3]. |
| Reported Antiviral Efficacy | Effectively eradicated Grapevine leafroll-associated virus 3 (GLRaV-3) in grapevine explants [7] [1]. | Largely ineffective against the same GLRaV-3 model, despite being a potent IMPDH inhibitor [7] [1]. |
The enzyme Inosine Monophosphate Dehydrogenase (IMPDH) catalyzes the NAD+-dependent conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting, committed step in the de novo biosynthesis of guanine nucleotides (GMP, GDP, GTP) [4] [3]. Both drugs ultimately inhibit this step but through different means.
This compound's Indirect, Cofactor-Competitive Inhibition: this compound is a prodrug that enters cells and is converted first to its monophosphate derivative by cellular kinases. This monophosphate form is then converted to the active metabolite, Tiazole-4-carboxamide Adenine Dinucleotide (TAD), an analogue of the natural cofactor NAD+ [1] [2]. TAD binds with high affinity to the NAD+ binding site on IMPDH, acting as a competitive inhibitor and effectively halting the enzyme's catalytic cycle [2].
Mycophenolic Acid's Direct, Non-competitive Inhibition: MPA is an active drug that binds directly to IMPDH. Its binding site overlaps with the substrate-binding pocket, but it acts non-competitively with respect to the substrates IMP and NAD+ [4] [1]. It is thought to bind to the enzyme after NADH is released but before the product XMP is produced, effectively trapping the enzyme in a transitional state [1].
The following diagram visualizes the purine synthesis pathway and the distinct inhibitory mechanisms of both compounds:
The distinct mechanisms of these inhibitors are supported by various experimental findings:
Enzyme Kinetics and Specificity: Studies using purified enzymes show that TAD is a highly specific inhibitor for IMPDH, with minimal effects on other NAD+-dependent dehydrogenases [2]. In contrast, MPA is a selective and reversible inhibitor, with a 4- to 5-fold greater potency for the IMPDH2 isoform over IMPDH1, which is key to its selective effect on activated lymphocytes [4].
Cellular and Preclinical Models:
Tiazofurin is an antineoplastic agent that requires intracellular activation to exert its cytotoxic effect [1] [2]. The following diagram illustrates its mechanism of action and the primary determinants of its efficacy.
The central determinant of efficacy is the intracellular concentration of the active metabolite TAD, which is governed by the balance between its synthesis and degradation [1] [3] [2].
The cytotoxic effect of this compound varies significantly between cancer types and even among cell lines of the same cancer. This variability is quantified using the IC50 value, which is the drug concentration required to reduce cell proliferation by 50%. A lower IC50 indicates greater potency.
Table 1: this compound Efficacy in Solid Tumor Cell Lines
| Cancer Type | Cell Line | Response Level | Key Experimental Findings | Citation |
|---|---|---|---|---|
| Lung Cancer | Multiple (3 sensitive lines) | Sensitive | Colony survival <1.5% at 100 µM; TAD accumulation ~10x higher than in resistant lines. | [1] [2] |
| Lung Cancer | Multiple (3 resistant lines) | Resistant | Colony survival >50% at 100 µM; low TAD accumulation. | [1] [2] |
| Pancreatic Cancer | PANC-1 | Sensitive | IC50 = 4 µM. | [4] |
| Pancreatic Cancer | BxPC-3 | Intermediate | IC50 data shown; additive effect when combined with 8-Cl-cAMP. | [4] |
| Colon Cancer | HT-29 | Less Sensitive | IC50 = 18 µM. | [4] |
Table 2: this compound Efficacy in Hematological Cancer Cell Lines
| Cancer Type | Cell Line | Response Level | Key Experimental Findings | Citation |
|---|---|---|---|---|
| Leukemia | K562 (parent line) | Sensitive | IC50 = 9.1 µM. | [3] |
| Leukemia | K562 (resistant variants) | Resistant | IC50 = 12-16 µM; TAD formation <10% of parent line. | [3] |
The data in the tables above were generated using standard preclinical cancer research techniques. Here is an overview of the core protocols:
Cytotoxicity and Cell Viability Assays: These assays measure the reduction of cell survival or proliferation after drug treatment.
Analysis of Drug Metabolism and Mechanism:
The data indicates that this compound's potential is most promising in cancers where tumor cells efficiently convert it into TAD. Research has also explored combination therapies to enhance its efficacy.
Tiazofurin is a prodrug that is metabolized within cells into its active form, thiazole-4-carboxamide adenine dinucleotide (TAD) [1] [2]. TAD acts as an analog of the cofactor nicotinamide adenine dinucleotide (NAD⁺) [3] [4].
The primary mechanism of action is the potent inhibition of the enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme catalyzes the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the rate-limiting, committed step in the de novo biosynthesis of guanine nucleotides [3] [5]. By inhibiting IMPDH, TAD depletes cellular guanine nucleotide pools (particularly GTP), which in turn can down-regulate oncogenes like ras and myc and induce differentiation in cancer cells [1].
The following table summarizes key experimental findings on TAD's inhibitory potency:
| Parameter | Experimental Data | Experimental Context |
|---|---|---|
| Inhibition Constant (Kᵢ) | 0.13 μM [4] | Purified IMPDH from rat hepatoma; TAD inhibits at the NADH site [4]. |
| Inhibition Type | Similar to NADH (product inhibition) [4] | Ordered Bi-Bi mechanism; IMP binds first, then NAD⁺ [4]. |
| Primary Target | IMPDH Type II Isozyme [1] | Expression is high in proliferating cells, including leukemic blast cells [1]. |
The experimental data for TAD's Kᵢ value (0.13 μM) was obtained using a specific protocol. Understanding this context is crucial for evaluating the data.
The search results indicate that other IMPDH inhibitors function through different mechanisms, though direct, side-by-side comparative quantitative data for TAD is limited. The following diagram illustrates the different sites at which various inhibitors target the IMPDH enzyme.
The table below organizes these inhibitors based on the information available in the search results.
| Inhibitor | Category | Reported Potency (Kᵢ or IC₅₀) | Binding Site on IMPDH |
|---|---|---|---|
| TAD | NAD analogue [3] | 0.13 μM [4] | NADH site [4] |
| Ribavirin monophosphate (RMP) | IMP analogue [3] | 0.8 μM [4] | IMP/XMP site [4] |
| Mizoribine monophosphate (MZP) | IMP analogue [3] | 0.0005–0.008 μM (IMPDH) [3] | IMP/XMP site [3] |
| Mycophenolic Acid (MPA) | Non-nucleoside, uncompetitive [5] | N/A (does not inhibit GMPR) [3] | Allosteric site (after NADH release) [2] [5] |
It is important to note that direct numerical comparisons of potency (Kᵢ/IC₅₀) across different experimental setups and sources can be misleading. Factors such as enzyme source, assay conditions, and substrate concentrations can significantly influence the results.
The search results suggest that research into NAD-analogue prodrugs like this compound continues to be an active area. A recent study (2024) identified a new class of thiophenyl derivatives of nicotinamide that are metabolized by the NAD salvage pathway into active AD (adenine dinucleotide) derivatives, which then inhibit IMPDH [6]. This indicates a similar prodrug activation strategy is being explored for targeted therapies, particularly in nervous system cancers [6].
The table below summarizes the cytotoxic effects of this compound as observed in various in vitro studies.
| Cell Line / Type | Cancer Model | Cytotoxicity Measure (IC₅₀/LC₅₀/etc.) | Key Findings | Citation |
|---|---|---|---|---|
| P388 Leukemia (Murine) | Lymphoid leukemia | Several-fold less cytotoxic than selenazole analog | Selenazole analog's higher cytotoxicity correlates with more potent IMP dehydrogenase inhibition. | [1] |
| Human Lung Cancer (Panel of 6 lines) | Lung cancer | Colony survival: <1.5% (sensitive) vs. >50% (resistant) at 100 µM | Sensitivity linked to higher accumulation of the active metabolite (TAD). | [2] |
| Hepatoma 3924A | Liver cancer | IC₅₀: 3.8 µM (growth inhibition); LC₅₀: 4.2 µM (clonogenic) | Exhibits potent cytostatic and cytotoxic activity. | [3] |
| SK-N-SH Neuroblastoma | Pediatric neuroblastoma | IC₅₀: 4.2 µM | Induces cell differentiation; depletes GTP and dopamine. | [4] |
| HL-60 Leukemia | Promyelocytic leukemia | Not specified quantitatively | Induces differentiation of blast cells. | [5] |
A consistent experimental theme across studies is evaluating this compound's effect on IMP dehydrogenase (IMPDH) activity and guanylate pools, often using the following approaches:
The following diagram illustrates this primary mechanism of action and its downstream effects.
Research indicates that this compound's cytotoxicity can be significantly modulated through combination with other agents. Key synergistic strategies include:
The comparative studies reveal factors that determine a cell line's response to this compound:
Tiazofurin is an anticancer C-nucleoside that exerts its cytotoxic effect after being metabolically converted inside cells to an active compound called thiazole-4-carboxamide adenine dinucleotide (TAD) [1] [2]. TAD is an analog of NAD (nicotinamide adenine dinucleotide) and acts as a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH) [2]. IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine nucleotides (GTP and dGTP) [1]. The inhibition of IMPDH leads to a depletion of GTP pools, which in turn downregulates the expression of oncogenes like ras and myc, and can induce cell differentiation and apoptosis (programmed cell death) [1] [3].
The table below summarizes the key relationships regarding this compound's cross-resistance with other inhibitors, based on studies in various resistant cell lines.
| Inhibitor / Agent | Cross-Resistance with this compound | Primary Mechanistic Reason |
|---|---|---|
| 6-Aminonicotinamide (6-AN) [4] | Cell lines selected for this compound resistance are cross-resistant to 6-AN. | Deficiency in NAD pyrophosphorylase activity, preventing the formation of active NAD analog metabolites from both drugs. |
| This compound [4] | Cell lines selected for 6-AN resistance (ANR) are not cross-resistant to this compound. | 6-AN-resistant lines retain the ability to synthesize TAD (the active metabolite of this compound). |
| Selenazofurin [5] | No direct cross-resistance data; high correlation in cytotoxicity profiles across cancer cell lines. | Shares a similar mechanism of action (IMPDH inhibition via its own NAD analog, SAD). COMPARE analysis correlation coefficient: 0.815. |
| Benzamide Riboside [5] | No direct cross-resistance data; high correlation in cytotoxicity profiles across cancer cell lines. | Shares a similar mechanism of action (IMPDH inhibition via its own NAD analog, BAD). COMPARE analysis correlation coefficient: 0.761. |
| Guanosine [3] | Not a cross-resistance relationship; used to reverse this compound's effect. | Bypasses IMPDH inhibition by replenishing GTP pools via the guanine salvage pathway. |
This compound belongs to a class of C-nucleosides that inhibit IMPDH after conversion to NAD analogs. The following table provides a quantitative comparison of its biochemical parameters with two other analogous inhibitors, selenazofurin and benzamide riboside, from a study in human K562 leukemia cells [5].
| Parameter | This compound | Selenazofurin | Benzamide Riboside |
|---|---|---|---|
| NAD Analog Formed | TAD | SAD | BAD |
| Relative Amount of NAD Analog Produced in Cells (vs. This compound) | 1X (Baseline) | ~0.5X | ~2X |
| Potency in Reducing IMPDH Activity (after 4hr at 10μM) | 26% decrease | 71% decrease | 49% decrease |
| Inhibition of Other Dehydrogenases (Lactate, Glutamate, Malate) | No inhibition | No inhibition | Selectively inhibits Malate Dehydrogenase (50% at 3.2μM) |
| Overall Cytotoxic Potency | Intermediate | Most Potent | Least Potent |
To facilitate a deeper understanding and potential replication of the findings, here are the methodologies from some of the core experiments cited.
1. Protocol: Investigating this compound-Induced Apoptosis [3]
2. Protocol: Isolating and Identifying the Active Metabolite (TAD) [2]
3. Protocol: COMPARE Analysis of Cytotoxicity Profiles [5]
The diagram below synthesizes information from multiple sources to illustrate the metabolic pathway of this compound, its mechanism of action, and the established routes to cellular resistance [1] [2] [6].
The experimental data reveals several critical points for drug development professionals:
Tiazofurin is a C-nucleoside that requires intracellular activation to inhibit inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis. The metabolic pathway and site of action are summarized below.
This compound's antitumor activity is not uniform; its efficacy depends on the target cell's ability to activate the drug and maintain the active metabolite.
| Tumor Type / Model | Response Level | Key Determinants & Experimental Evidence |
|---|---|---|
| Leukemia (e.g., blast cells) | High (Clinical responses >75% with allopurinol) [2] | High IMPDH activity (Type II isoform) in blast cells [2]; Effective TAD accumulation leading to GTP depletion and oncogene downregulation [2]. |
| Human Lung Cancer Cell Lines (Sensitive group) | High (<1.5% colony survival at 100 μM) [3] | 10-fold higher TAD accumulation than resistant lines; High NAD pyrophosphorylase and low TAD-phosphodiesterase activity [3]. |
| Human Lung Cancer Cell Lines (Resistant group) | Low (>50% colony survival at 100 μM) [3] | Low TAD accumulation; Lower NAD pyrophosphorylase and/or higher TAD-phosphodiesterase activity [3]. |
| Colon 38 Carcinoma | Resistant [4] | High activity of a soluble phosphodiesterase that degrades TAD [4]. |
The evidence for tumor type specificity comes from established biochemical and cell culture methodologies.
Understanding resistance mechanisms helps explain tumor specificity and guides strategies to overcome it.
This compound demonstrates that targeting a specific metabolic pathway like IMPDH is a valid anticancer strategy, particularly in tumors with high dependence on this pathway, such as certain leukemias. Its usefulness for other cancers may be improved by combination therapies that overcome resistance mechanisms.
The table below summarizes the key findings from clinical trials of Tiazofurin in patients with end-stage leukemia, focusing on a 1-hour infusion protocol which was found to reduce toxicity [1] [2].
| Parameter | Findings from 1-Hour Infusion Trials |
|---|---|
| Patient Population | 26 patients with end-stage leukemia [1]. |
| Treatment Protocol | Daily 1-hour intravenous infusions [1]. |
| Clinical Response | 7 patients achieved complete remission; 7 showed hematological responses [1]. In a specific group with myeloid blast crisis, 10 out of 12 (83%) responded, with 6 achieving complete remission [1]. |
| Response Duration | Remissions lasted from 1 to 10 months [2]. |
| Total Survival of Responders | Ranged from approximately 1 to 15 months [2]. |
| Key Advantage | The 1-hour infusion method was associated with a lower incidence and severity of side effects (e.g., neurotoxicity, pleuropericarditis) compared to 10-minute bolus or 5-day continuous infusions [1]. |
This compound is a purine analog whose antitumor activity is based on the inhibition of de novo purine synthesis [3].
The drug is converted inside cells to its active metabolite, This compound-adenine dinucleotide (TAD). TAD acts as a potent inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the biosynthesis of guanine nucleotides (GMP, GTP) [3] [4]. Inhibition of IMPDH depletes the cellular pools of GTP, which is crucial for DNA and RNA synthesis, energy metabolism, and cellular signaling. This depletion leads to suppressed mitotic activity and cell death [3]. In some cell lines, this compound has also been shown to induce differentiation and down-regulate oncogenes like c-Ki-ras [2].
The diagram below illustrates this primary mechanism of action:
To help contextualize the data, here are summaries of key experimental methodologies used in this compound research:
Clinical Pharmacokinetic Study [1]
In Vitro Cytotoxicity Assay [5]
Enzyme Activity and Metabolite Analysis [3] [5]
This compound is part of a class of drugs that inhibit IMPDH. The table below compares it with other inhibitors in this class.
| Inhibitor | Type / Profile | Key Clinical/Research Status | Notable Characteristics |
|---|
| This compound | Nucleoside analog | Investigational (for cancer); showed efficacy in late-stage leukemia [1] [2]. | Pros: Targeted action in leukemic cells; can induce differentiation [2]. Cons: Associated with hematological toxicity (anemia) at high doses [3]. | | Mycophenolic Acid (MPA) | Non-nucleoside, natural product | Approved: As immunosuppressant (Mycophenolate Mofetil) for organ transplantation [4]. | Pros: Well-characterized pharmacokinetics. Cons: Gastrointestinal toxicity; investigated for cancer but not approved for this use [4]. | | Selenazofurin | Nucleoside analog (Selenium) | Preclinical research [7]. | Shows pronounced antitumor activity at nanomolar levels in vitro; mechanism similar to this compound [7]. | | Ribavirin | Nucleoside analog | Approved for RSV, HCV (with interferon), Lassa fever [7]. | Broad-spectrum antiviral; inhibits IMPDH, but its use in cancer is limited. Causes dose-dependent hemolytic anemia [7]. |
The available data demonstrates this compound's potential for inducing remission in a specific patient population (end-stage leukemia), with a pharmacokinetic profile that can be optimized by infusion rate to mitigate toxicity. However, the existing information has limitations:
For a complete and current comparison guide, it would be essential to consult recent clinical trial databases and scientific literature to see if any new, long-term studies have been conducted.